Product packaging for SMAP-2(Cat. No.:)

SMAP-2

Cat. No.: B2476750
M. Wt: 532.6 g/mol
InChI Key: SDVKTCLBCCAFIS-HDYLNDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SMAP-2 is a useful research compound. Its molecular formula is C27H27F3N2O4S and its molecular weight is 532.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27F3N2O4S B2476750 SMAP-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVKTCLBCCAFIS-HDYLNDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of SMAP-2: A Novel Activator of Protein Phosphatase 2A for Oncological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2 (also known as DT-1154). It details the discovery of this compound through the re-engineering of tricyclic neuroleptics, its detailed synthesis, mechanism of action, and its preclinical anti-cancer efficacy. This guide consolidates quantitative data from key studies, provides detailed experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows to support further research and development in oncology.

Discovery and Rationale

This compound emerges from a class of molecules known as small molecule activators of PP2A (SMAPs). The discovery was driven by the observation that tricyclic neuroleptics could activate the tumor suppressor protein PP2A, but their clinical utility in cancer was hampered by significant central nervous system toxicity.[1] Researchers re-engineered these tricyclic compounds by replacing the basic amine group, responsible for the neurological side effects, with a neutral polar functional group.[1] This strategic modification abrogated the central nervous system effects while enhancing the anti-cancer potency, leading to the development of first-in-class SMAPs, including this compound.

This compound was identified as a potent compound with significant activity against castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma. The rationale for its development is based on the critical role of PP2A as a tumor suppressor that negatively regulates multiple oncogenic signaling pathways. In many cancers, PP2A activity is suppressed, contributing to tumor progression. This compound directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase, thereby restoring its tumor-suppressive function.

Synthesis of this compound

The synthesis of this compound and related tricyclic sulfonamides is detailed in the patent application US 2018-0251456 by Ohlmeyer and Zaware. The general scheme involves a multi-step synthesis starting from commercially available precursors.

IUPAC Name: N-((1S,2S,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Chemical Formula: C₂₇H₂₇F₃N₂O₄S

While the full patent provides extensive details, the key synthetic steps generally involve:

  • Formation of a key amine intermediate: This typically involves the synthesis of the aminocyclohexanol core.

  • Coupling with the tricyclic moiety: The aminocyclohexanol intermediate is then coupled with the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) tricycle.

  • Sulfonylation: The final step involves the sulfonylation of the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final this compound compound.

Researchers are directed to the full patent document for precise reaction conditions, catalysts, and purification methods.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects through the direct activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. The mechanism can be summarized as follows:

  • Direct Binding: this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.

  • Allosteric Activation: This binding induces a conformational change in the PP2A complex, leading to its activation.

  • Substrate Dephosphorylation: Activated PP2A then dephosphorylates a wide array of downstream oncogenic proteins. A primary and well-studied target is the Androgen Receptor (AR).

  • AR Degradation: Dephosphorylation of the AR, particularly at Ser81, leads to its destabilization and subsequent proteasomal degradation.

  • Inhibition of AR Signaling: The degradation of the AR results in the downregulation of AR-regulated genes, such as Prostate-Specific Antigen (PSA) and TMPRSS2, which are critical for the growth and survival of prostate cancer cells.

The signaling pathway is depicted in the following diagram:

SMAP2_Signaling_Pathway cluster_downstream Downstream Effects SMAP2 This compound PP2A PP2A (inactive) SMAP2->PP2A Binds to Aα subunit PP2A_active PP2A (active) PP2A->PP2A_active Allosteric Activation AR_p Androgen Receptor (p-Ser81) PP2A_active->AR_p Dephosphorylation AR Androgen Receptor AR_p->AR Proteasome Proteasome AR->Proteasome Ubiquitination AR_genes AR-regulated genes (e.g., PSA, TMPRSS2) AR->AR_genes Transcriptional Activation AR_degradation AR Degradation Proteasome->AR_degradation AR_degradation->AR_genes Inhibition CellGrowth Tumor Cell Growth and Survival AR_genes->CellGrowth

This compound Signaling Pathway

Quantitative Data

The anti-cancer efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

Cell LineAssayConcentration (µM)EffectReference
LNCaPMTT Assay10, 20, 30Dose-dependent decrease in cell viability
22Rv1MTT Assay10, 20, 30Dose-dependent decrease in cell viability
LNCaPClonogenic Assay5, 7.5, 10, 12.5, 15Dose-dependent inhibition of colony formation
22Rv1Clonogenic Assay5, 7.5, 10, 12.5, 15Dose-dependent inhibition of colony formation
LNCaPAnnexin V Staining10, 20, 30Increase in apoptosis
22Rv1Annexin V Staining10, 20, 30Statistically significant increase in apoptosis
LNCaPWestern Blot10, 20, 30Dose and time-dependent decrease in AR and PSA protein expression
22Rv1Western Blot10, 20, 30Dose and time-dependent decrease in AR protein expression

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

ModelTreatmentDosageOutcomeReference
LNCaP/AR Xenograft (SCID mice)This compound100 mg/kg BIDSignificant inhibition of tumor formation, comparable to enzalutamide
LNCaP/AR Xenograft (SCID mice)ControlVehicle-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

MTT Cell Viability Assay
  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) or vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Clonogenic Assay
  • Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24-48 hours.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 7.5, 10, 12.5, 15 µM). Refresh the drug-containing medium every 48 hours.

  • Incubation: Incubate the plates for 10-14 days until visible colonies are formed in the control wells.

  • Fixation and Staining: Wash the colonies with PBS, fix with 10% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as >50 cells).

Western Blotting for Androgen Receptor
  • Cell Lysis: Treat cells with this compound for the desired time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the Androgen Receptor (and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study
  • Animal Model: Use male severe combined immunodeficient (SCID) mice.

  • Tumor Cell Implantation: Subcutaneously inject LNCaP/AR cells (e.g., 1-2 x 10⁶ cells in Matrigel) into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle control for a specified period (e.g., 28 days).

  • Monitoring: Measure tumor volume and body weight every other day.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT MTT Assay (Cell Viability) Mechanism Mechanism of Action Studies (PP2A Activation) MTT->Mechanism Clonogenic Clonogenic Assay (Colony Formation) Clonogenic->Mechanism Apoptosis Annexin V Staining (Apoptosis) Apoptosis->Mechanism WesternBlot Western Blot (AR & PSA expression) WesternBlot->Mechanism qRT_PCR qRT-PCR (AR target genes) qRT_PCR->Mechanism Xenograft Prostate Cancer Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight) Xenograft->Toxicity IHC Immunohistochemistry (Tumor Analysis) Xenograft->IHC Discovery This compound Discovery & Synthesis Discovery->MTT Discovery->Clonogenic Discovery->Apoptosis Discovery->WesternBlot Discovery->qRT_PCR Mechanism->Xenograft

Preclinical Evaluation Workflow for this compound

Conclusion

This compound represents a promising class of anti-cancer compounds that function through a novel mechanism of activating the tumor suppressor PP2A. Its discovery through the rational re-engineering of existing drugs highlights a successful strategy in drug development. The preclinical data strongly support its efficacy in models of castration-resistant prostate cancer. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other PP2A activators in oncology.

References

The Role of SMAP-2 in Castration-Resistant Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. A promising therapeutic strategy involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor that negatively regulates multiple oncogenic pathways, including AR signaling. SMAP-2, a small molecule activator of PP2A, has emerged as a potent preclinical candidate for the treatment of CRPC. This technical guide provides an in-depth overview of the role and mechanism of action of this compound in CRPC, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

Prostate cancer is the one of the most frequently diagnosed cancers in men. While androgen deprivation therapy (ADT) is the standard first-line treatment for metastatic prostate cancer, the disease inevitably progresses to a castration-resistant state (CRPC)[1]. A hallmark of CRPC is the aberrant reactivation of the androgen receptor (AR), which can occur through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7[1][2][3]. The persistence of AR signaling in CRPC underscores its importance as a therapeutic target[1].

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating and inactivating a wide range of oncoproteins, including key components of the AR signaling axis. In many cancers, including prostate cancer, PP2A activity is suppressed. Small Molecule Activators of PP2A (SMAPs) represent a novel class of therapeutic agents designed to restore the tumor-suppressive function of PP2A. This compound is a potent, orally bioavailable SMAP that has demonstrated significant anti-tumor activity in preclinical models of CRPC.

This guide will delve into the technical details of this compound's function, presenting the key preclinical findings, the experimental methodologies used to generate these data, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a re-engineered tricyclic sulfonamide that directly activates PP2A. The proposed mechanism of action involves the direct binding of this compound to the scaffolding Aα subunit of the PP2A holoenzyme. This binding is thought to induce an allosteric conformational change that stabilizes the PP2A heterotrimeric complex, leading to its activation.

Activated PP2A then dephosphorylates a multitude of downstream substrates involved in oncogenesis. In the context of CRPC, a critical target of PP2A is the androgen receptor. This compound-mediated activation of PP2A leads to the dephosphorylation of both full-length AR and the truncated AR-V7 splice variant. This dephosphorylation event destabilizes the AR protein, leading to its degradation. The downregulation of AR and its variants disrupts downstream AR-mediated transcription of genes essential for prostate cancer cell survival and proliferation, such as Prostate-Specific Antigen (PSA).

SMAP2_Mechanism cluster_SMAP2 This compound Intervention cluster_PP2A PP2A Complex cluster_AR Androgen Receptor Signaling SMAP2 This compound PP2A_inactive Inactive PP2A Holoenzyme SMAP2->PP2A_inactive Binds to Aα subunit (Allosteric Activation) PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active Conformational Change AR_p Phosphorylated AR (AR / AR-V7) PP2A_active->AR_p Dephosphorylation AR_degraded AR Degradation AR_p->AR_degraded Destabilization AR_transcription AR-mediated Transcription AR_p->AR_transcription AR_degraded->AR_transcription Inhibition Cell_Proliferation CRPC Cell Proliferation & Survival AR_transcription->Cell_Proliferation

Figure 1: Mechanism of this compound Action in CRPC.

Preclinical Data

The anti-cancer effects of this compound in CRPC have been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.

In Vitro Efficacy

SMAP compounds have demonstrated potent activity against CRPC cell lines, including LNCaP and 22Rv1, which are models for androgen-sensitive and castration-resistant prostate cancer, respectively.

Table 1: In Vitro Activity of SMAPs in CRPC Cell Lines

AssayCell LineCompoundParameterValueReference
Cell Viability (MTT Assay)LNCaPSMAPIC5016.9 µM
22Rv1SMAPIC5014.1 µM
Clonogenic AssayLNCaPSMAPInhibitionDose-dependent
22Rv1SMAPInhibitionDose-dependent
Apoptosis (Annexin V)LNCaPSMAPInductionDose-dependent
22Rv1SMAPInductionDose-dependent
AR Protein ExpressionLNCaPSMAPDecreaseTime- and dose-dependent
22Rv1SMAPDecreaseTime- and dose-dependent

Data presented as mean values from reported studies.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a murine xenograft model of human CRPC.

Table 2: In Vivo Efficacy of this compound in LNCaP/AR Xenograft Model

Animal ModelTreatment GroupDosingOutcomeReference
SCID mice with LNCaP/AR xenograftsVehicle Control-Tumor Growth
This compound100 mg/kg BIDTumor growth inhibition
Enzalutamide-Comparable tumor growth inhibition to this compound

BID: twice daily. LNCaP/AR cells are parental LNCaP cells overexpressing wild-type AR.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Culture
  • Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are commonly used. LNCaP cells are androgen-sensitive, while 22Rv1 cells are castration-resistant and express both full-length AR and the AR-V7 splice variant.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments mimicking androgen-deprived conditions, charcoal-stripped serum (CSS) is used in place of FBS.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

MTT_Workflow start Seed CRPC cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Figure 2: Workflow for MTT Cell Viability Assay.
Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample. This technique is crucial for assessing the levels of AR, AR-V7, and markers of apoptosis.

Western_Blot_Workflow start Lyse this compound treated CRPC cells quantify Protein Quantification (e.g., BCA assay) start->quantify separate SDS-PAGE to separate proteins by size quantify->separate transfer Transfer proteins to a PVDF membrane separate->transfer block Block membrane to prevent non-specific binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-AR, anti-PARP, anti-GAPDH) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Analyze band intensity detect->analyze

Figure 3: General Workflow for Western Blotting.
  • Key Antibodies:

    • AR: Antibodies targeting either the N-terminal or C-terminal domain.

    • AR-V7: A specific antibody that recognizes the unique C-terminal region of AR-V7.

    • Apoptosis Markers: Cleaved PARP, cleaved Caspase-3.

    • Loading Control: GAPDH or β-actin to ensure equal protein loading.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of AR and AR-target genes.

  • RNA Extraction: Isolate total RNA from treated and control cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • PCR Amplification: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.

  • Animal Model: Severe combined immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts.

  • Tumor Implantation: LNCaP/AR cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). This compound is typically administered orally.

  • Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Logical Relationships

The central role of this compound in CRPC revolves around its ability to reactivate PP2A, which in turn targets the AR signaling axis.

AR_Signaling_and_SMAP2 cluster_CRPC_State CRPC Environment cluster_Therapeutic_Intervention Therapeutic Intervention AR_Signaling Aberrant AR Signaling (Ligand-independent activation, AR-V7 expression) CRPC_Progression CRPC Progression AR_Signaling->CRPC_Progression AR_Degradation AR/AR-V7 Degradation AR_Signaling->AR_Degradation leads to PP2A_Inactivated PP2A Inactivation PP2A_Inactivated->AR_Signaling Permissive for PP2A_Reactivated PP2A Reactivation PP2A_Inactivated->PP2A_Reactivated Tumor_Regression Tumor Regression CRPC_Progression->Tumor_Regression Reversal SMAP2 This compound SMAP2->PP2A_Inactivated Activates PP2A_Reactivated->AR_Signaling Inhibits via Dephosphorylation Apoptosis Apoptosis PP2A_Reactivated->Apoptosis Induces AR_Degradation->CRPC_Progression Inhibits Apoptosis->CRPC_Progression

Figure 4: Logical Relationship of this compound Intervention in CRPC.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the reactivation of the tumor suppressor PP2A and the subsequent degradation of the androgen receptor and its splice variants, directly addresses a key driver of CRPC progression. The preclinical data robustly support its anti-tumor efficacy in vitro and in vivo.

Future research should focus on several key areas:

  • Combination Therapies: Investigating the synergistic potential of this compound with other standard-of-care CRPC treatments, such as taxanes or other AR-targeted therapies.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. This could include assessing the baseline activity of PP2A or the expression levels of specific PP2A subunits in patient tumors.

  • Clinical Translation: Advancing this compound or other optimized SMAP compounds into clinical trials to evaluate their safety and efficacy in patients with CRPC.

References

The Pharmacological Profile of SMAP-2: A Small Molecule Activator of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: SMAP-2 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective activation of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. Dysregulation of PP2A activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This compound, a derivative of re-engineered tricyclic sulfonamides, represents a promising class of molecules with the potential to restore PP2A function and inhibit oncogenic signaling pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, anti-cancer activity, and the underlying signaling pathways it modulates.

Mechanism of Action

This compound functions as a direct, allosteric activator of the PP2A holoenzyme. Through binding studies, including the use of tritiated SMAP analogs and in silico docking, it has been demonstrated that SMAPs directly interact with the scaffolding Aα subunit of PP2A.[1] This binding is postulated to induce a conformational change in the PP2A complex, leading to the activation of its phosphatase activity.[1][2] The activation of PP2A by this compound results in the dephosphorylation of a multitude of downstream protein substrates, thereby counteracting the effects of oncogenic kinases.

Anti-Cancer Properties

The primary pharmacological effect of this compound is its potent anti-cancer activity, which has been demonstrated in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma (PDA).

In Vitro Efficacy

In vitro studies have shown that treatment of cancer cell lines with this compound leads to a dose- and time-dependent decrease in cell viability, inhibition of clonogenicity, and induction of apoptosis.

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer16.9
22Rv1Prostate Cancer14.1

Table 1: In Vitro Cytotoxicity of a SMAP compound in Prostate Cancer Cell Lines.

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical murine xenograft models. In models of human CRPC, this compound exhibited efficacy in inhibiting tumor formation that was comparable to the standard-of-care androgen receptor antagonist, enzalutamide. In pancreatic cancer mouse models, this compound also demonstrated significant anti-tumor activity, resulting in decreased tumor growth and weight.

Animal ModelCancer TypeDosing RegimenOutcomeReference
SCID mice with LNCaP/AR xenograftsProstate Cancer100 mg/kg BIDInhibition of tumor formation comparable to enzalutamide
Pancreatic Cancer Mouse ModelPancreatic Cancer15 mg/kg daily (i.g.)Decreased tumor growth and weight

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a direct consequence of its ability to activate PP2A and subsequently dephosphorylate key proteins involved in oncogenic signaling.

Androgen Receptor (AR) Signaling Pathway

In the context of prostate cancer, a key substrate of PP2A is the androgen receptor (AR). This compound treatment leads to the dephosphorylation of both full-length and truncated isoforms of the AR. This dephosphorylation promotes the degradation of the AR protein, as evidenced by a decreased AR half-life in the presence of this compound. The degradation of AR is at least partially mediated by the proteasome pathway. Furthermore, SMAP treatment increases the binding of PP2A to the AR.

AR_Signaling_Pathway SMAP2 This compound PP2A PP2A SMAP2->PP2A activates AR_p Phosphorylated Androgen Receptor (AR-P) (Active) PP2A->AR_p dephosphorylates AR Androgen Receptor (AR) (Inactive) AR_p->AR Gene_Expression AR Target Gene Expression AR_p->Gene_Expression promotes Proteasome Proteasomal Degradation AR->Proteasome leads to Tumor_Growth Prostate Cancer Cell Growth Proteasome->Tumor_Growth inhibits Gene_Expression->Tumor_Growth drives

This compound mediated dephosphorylation and degradation of the Androgen Receptor.
MYC Signaling Pathway

Another critical oncogenic protein regulated by PP2A is MYC. In pancreatic ductal adenocarcinoma cells, this compound effectively reduces MYC protein levels. The activation of PP2A by this compound leads to the dephosphorylation of MYC, which targets it for proteasome-mediated degradation. This inhibition of MYC signaling contributes to the observed decrease in tumor growth.

MYC_Signaling_Pathway SMAP2 This compound PP2A PP2A SMAP2->PP2A activates MYC_p Phosphorylated MYC (MYC-P) (Stable) PP2A->MYC_p dephosphorylates MYC MYC (Unstable) MYC_p->MYC Cell_Proliferation Cancer Cell Proliferation MYC_p->Cell_Proliferation promotes Proteasome Proteasomal Degradation MYC->Proteasome targeted for Proteasome->Cell_Proliferation inhibits

This compound induced dephosphorylation and degradation of the MYC oncoprotein.
Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory properties of this compound are limited, the activation of PP2A is known to have anti-inflammatory effects. PP2A can dephosphorylate and activate tristetraprolin (TTP), a protein that promotes the decay of mRNAs encoding inflammatory cytokines. Furthermore, PP2A activation can suppress inflammatory and fibrotic responses. Given that chronic inflammation is a key component of many cancers, the anti-inflammatory potential of this compound via PP2A activation warrants further investigation.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Plating: Seed cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Cell_Viability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis plate_cells Plate Cancer Cells in 96-well Plate treat_cells Treat with this compound (various concentrations) plate_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining cell viability using the MTT assay.
Phosphoproteomic Analysis by Mass Spectrometry

This protocol outlines a general workflow for identifying changes in protein phosphorylation following this compound treatment.

  • Cell Lysis and Protein Digestion: Treat cancer cells with this compound or a vehicle control. Lyse the cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

  • Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS will fragment the peptides and provide information about their amino acid sequence and the location of the phosphate groups.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and quantify changes in phosphorylation levels between the this compound treated and control samples.

Murine Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LNCaP/AR) into the flank of immunocompromised mice (e.g., SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like enzalutamide). Administer the treatments according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

  • Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the treatment.

Conclusion

This compound is a potent and specific small molecule activator of the tumor suppressor protein phosphatase 2A. Its ability to restore PP2A activity in cancer cells leads to the dephosphorylation and subsequent degradation of key oncoproteins such as the androgen receptor and MYC, resulting in significant anti-tumor effects both in vitro and in vivo. The pharmacological profile of this compound makes it a highly promising candidate for the development of novel cancer therapeutics. Further research into its potential anti-inflammatory properties and its efficacy in a broader range of cancer types is warranted.

References

In-Depth Technical Guide: The Anti-Tumor Activity of SMAP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Molecule Activators of PP2A (SMAPs), including the potent compound SMAP-2, represent a promising class of anti-cancer agents.[1][2] These re-engineered tricyclic sulfonamides exert their anti-tumor effects by activating the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the anti-tumor activity of this compound, detailing its mechanism of action, efficacy in preclinical models, and the underlying signaling pathways.

Mechanism of Action: Allosteric Activation of PP2A

This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.[1] This binding induces an allosteric conformational change in the PP2A complex, leading to its activation. Activated PP2A then dephosphorylates a multitude of downstream substrates, including key oncoproteins, thereby inhibiting oncogenic signaling pathways.

In Vitro Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

Cell Viability

Treatment with this compound leads to a dose-dependent decrease in the viability of various cancer cells.

Cell LineCancer TypeIC50 (µM)
LNCaPProstate Cancer16.9
22Rv1Prostate Cancer14.1
Pancreatic Ductal Adenocarcinoma (PDA) cell linesPancreatic CancerDose-dependent decrease
KRAS-mutant Lung Cancer cell linesLung CancerDose-dependent decrease
Apoptosis Induction

This compound effectively induces apoptosis in cancer cells. This is evidenced by an increase in Annexin V staining and the cleavage of PARP and caspase-3.

Cell LineAssayObservation
LNCaPAnnexin V/7-AAD StainingIncreased Annexin V positivity
22Rv1Annexin V/7-AAD StainingStatistically significant increase in Annexin V positivity
LNCaPWestern BlotIncreased cleaved PARP and caspase-3
22Rv1Western BlotIncreased cleaved PARP and caspase-3

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft and transgenic mouse models have confirmed the potent anti-tumor activity of this compound in vivo.

Prostate Cancer Models

In murine xenograft models of human castration-resistant prostate cancer (CRPC), this compound demonstrated efficacy comparable to the standard-of-care androgen receptor inhibitor, enzalutamide.

ModelTreatmentOutcome
LNCaP/AR Xenograft (non-castrated)This compound (100 mg/kg BID)Significant inhibition of tumor growth
LNCaP/AR Xenograft (castrated)This compound (100 mg/kg BID)Significant inhibition of tumor growth
Lung Cancer Models

This compound treatment resulted in substantial tumor growth inhibition in xenograft and transgenic models of KRAS-mutant lung cancer. This was accompanied by a significant increase in apoptosis within the tumors, as measured by TUNEL staining.

Signaling Pathways Modulated by this compound

The anti-tumor activity of this compound is mediated through the dephosphorylation and subsequent inhibition of key oncogenic signaling pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

This compound-activated PP2A directly dephosphorylates the androgen receptor (AR), a key driver of prostate cancer progression. This leads to a dose- and time-dependent decrease in both full-length and truncated AR protein expression. Consequently, the expression of AR target genes is also downregulated.

AR_Signaling_Pathway SMAP2 This compound PP2A_inactive PP2A (inactive) SMAP2->PP2A_inactive binds & activates PP2A_active PP2A (active) PP2A_inactive->PP2A_active AR_p Androgen Receptor (Phosphorylated) PP2A_active->AR_p dephosphorylates AR Androgen Receptor (Dephosphorylated) AR_p->AR AR_degradation AR Degradation AR->AR_degradation AR_target_genes AR Target Gene Expression AR->AR_target_genes regulates Tumor_Growth Tumor Growth AR_target_genes->Tumor_Growth

This compound mediated inhibition of AR signaling.
MAPK/ERK Signaling in Lung Cancer

In KRAS-mutant lung cancer, this compound activation of PP2A leads to the dephosphorylation and inactivation of key components of the MAPK/ERK signaling pathway. This results in decreased phosphorylation of ERK (p-ERK), a critical downstream effector that promotes cell proliferation and survival.

MAPK_ERK_Signaling_Pathway SMAP2 This compound PP2A_inactive PP2A (inactive) SMAP2->PP2A_inactive binds & activates PP2A_active PP2A (active) PP2A_inactive->PP2A_active MEK_p MEK (Phosphorylated) PP2A_active->MEK_p dephosphorylates ERK_p ERK (Phosphorylated) PP2A_active->ERK_p dephosphorylates MEK MEK (Dephosphorylated) MEK_p->MEK MEK_p->ERK_p phosphorylates ERK ERK (Dephosphorylated) ERK_p->ERK Proliferation Cell Proliferation ERK_p->Proliferation promotes

This compound mediated inhibition of MAPK/ERK signaling.
c-Myc Regulation

This compound treatment also leads to the destabilization and subsequent proteasome-mediated degradation of the oncoprotein c-Myc. This occurs through the PP2A-mediated dephosphorylation of c-Myc at serine 62, a modification that marks it for degradation.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting
  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR, anti-p-ERK, anti-ERK, anti-c-Myc, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 LNCaP/AR cells) into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, BID, by oral gavage) or vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK, TUNEL assay for apoptosis).

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., LNCaP, 22Rv1) Treatment_In_Vitro This compound Treatment Cell_Lines->Treatment_In_Vitro Viability_Assay Cell Viability Assay (MTT) Treatment_In_Vitro->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment_In_Vitro->Apoptosis_Assay Western_Blot Western Blot Treatment_In_Vitro->Western_Blot IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression Xenograft_Model Xenograft Mouse Model Treatment_In_Vivo This compound Administration Xenograft_Model->Treatment_In_Vivo Tumor_Monitoring Tumor Growth Monitoring Treatment_In_Vivo->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis Treatment_In_Vivo->Endpoint_Analysis Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Monitoring->Tumor_Growth_Inhibition IHC_TUNEL IHC (p-ERK) & TUNEL Assay Endpoint_Analysis->IHC_TUNEL

Overall experimental workflow for evaluating this compound.

Conclusion

This compound is a potent small molecule activator of the tumor suppressor PP2A with significant anti-tumor activity in preclinical models of prostate and lung cancer. Its ability to reactivate a key cellular phosphatase leads to the inhibition of multiple oncogenic signaling pathways, including the AR, MAPK/ERK, and c-Myc pathways, ultimately resulting in decreased cancer cell viability and increased apoptosis. These findings provide a strong rationale for the continued development of this compound and other PP2A activators as a novel therapeutic strategy for the treatment of various cancers.

References

The Role of SMAP-2 in Pancreatic Ductal Adenocarcinoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key contributor to this resistance is the dysregulation of critical cellular signaling pathways, often driven by mutations in oncogenes like KRAS. Protein Phosphatase 2A (PP2A), a crucial tumor suppressor, is frequently inactivated in PDAC, leading to the hyperactivation of oncogenic signaling cascades. This whitepaper details the function and therapeutic potential of SMAP-2 (also known as DT-1154), a first-in-class small molecule activator of PP2A, in the context of PDAC. This compound exhibits potent anti-tumor activity by directly binding to the PP2A A subunit and restoring its tumor-suppressive function. This leads to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. Furthermore, this compound acts synergistically with mTOR inhibitors, offering a promising combination therapy strategy to overcome therapeutic resistance in PDAC. This document provides an in-depth overview of the mechanism of action of this compound, comprehensive experimental protocols, and quantitative data from preclinical studies, serving as a vital resource for researchers and drug development professionals in the field of oncology.

Introduction: The PP2A-MYC Axis in PDAC

Pancreatic ductal adenocarcinoma is characterized by a complex landscape of genetic and molecular alterations that drive its aggressive phenotype. Among these, the inactivation of the tumor suppressor PP2A is a significant event.[1][2][3] PP2A is a serine/threonine phosphatase that negatively regulates multiple signaling pathways implicated in cancer progression, including those downstream of the frequently mutated KRAS oncogene.[1][4] In PDAC, PP2A activity is often suppressed through the upregulation of its endogenous inhibitors, such as CIP2A and SET. This suppression contributes significantly to PDAC cell survival and proliferation.

One of the critical downstream targets of PP2A is the oncoprotein c-MYC, a transcription factor that governs a wide array of cellular processes and is a potent driver of tumor aggressiveness and therapeutic resistance. PP2A directly dephosphorylates c-MYC, leading to its proteasomal degradation. Consequently, the inhibition of PP2A in PDAC results in the stabilization and overexpression of c-MYC. The restoration of PP2A activity, therefore, presents a compelling therapeutic strategy for cancers dependent on MYC.

This compound: A Direct Activator of PP2A

This compound (DT-1154) is an orally bioavailable small molecule activator of PP2A that has demonstrated significant anti-cancer activity. Unlike indirect activators that disrupt the interaction between PP2A and its inhibitors, this compound functions by directly binding to the PP2A A subunit, leading to the activation of the phosphatase. This direct activation of PP2A by this compound triggers a cascade of anti-tumorigenic effects in PDAC cells.

Quantitative Data on the Efficacy of this compound in PDAC

In Vitro Efficacy of this compound Monotherapy

This compound reduces the viability of a panel of human PDAC cell lines in a dose-dependent manner.

Cell LineDescriptionIC50 of this compound (DT-1154) (µM)
PANC-1Human pancreatic carcinoma, epithelial-like~5-10
MIAPaCa-2Human pancreatic carcinoma~5-10
HPAF-IIHuman pancreatic adenocarcinoma~2.5-5
AsPC-1Human pancreatic adenocarcinoma, ascites metastasis~5-10
PANC89Human pancreatic ductal adenocarcinomaNot specified
OPTR4090-MPatient-derived xenograft line~5-10
OPTR4136Patient-derived xenograft line~5-10

Note: IC50 values are approximated from graphical data presented in the cited literature.

Synergistic Anti-Tumor Activity of this compound and mTOR Inhibitors

The combination of this compound with the mTOR inhibitor INK128 results in a synergistic reduction in the viability of PDAC cells. This is quantified by the Combination Index (CI), where a CI < 1 indicates synergy.

Cell LineCombinationCombination Index (CI) at ED75
AsPC-1This compound (DT-1154) + INK128< 0.5
MIAPaCa-2This compound (DT-1154) + INK128< 0.5
PANC89This compound (DT-1154) + INK128< 0.5
In Vivo Efficacy of this compound in a PDAC Xenograft Model

In a subcutaneous xenograft model using PANC89 cells, the combination of this compound (DT-1154) and INK128 significantly reduced tumor growth compared to either agent alone.

Treatment GroupTumor Volume Reduction vs. Vehicle
Vehicle-
This compound (DT-1154) (100mg/kg)Significant
INK128 (0.5 mg/kg)Significant
This compound + INK128 (Combination)Highly Significant (p < 0.001)

Signaling Pathways Modulated by this compound in PDAC

This compound-mediated activation of PP2A leads to the dephosphorylation of key signaling nodes in the PI3K/AKT/mTOR and MYC pathways.

The PP2A-MYC Signaling Axis

PP2A_MYC_Axis SMAP2 This compound (DT-1154) PP2A PP2A SMAP2->PP2A activates MYC c-MYC PP2A->MYC dephosphorylates Degradation Proteasomal Degradation MYC->Degradation Proliferation Tumor Cell Proliferation MYC->Proliferation

Caption: this compound activates PP2A, leading to c-MYC dephosphorylation and degradation.

Synergistic Inhibition of the AKT/mTOR Pathway

Synergistic_Inhibition cluster_SMAP2 This compound Action cluster_mTORi mTOR Inhibitor Action SMAP2 This compound (DT-1154) PP2A PP2A SMAP2->PP2A activates AKT AKT PP2A->AKT dephosphorylates MYC c-MYC PP2A->MYC dephosphorylates mTORi mTOR Inhibitor (INK128) mTOR mTOR mTORi->mTOR S6 p-S6 mTOR->S6 mTOR->MYC indirectly regulates AKT->mTOR CellDeath Apoptosis / Cell Death S6->CellDeath MYC->CellDeath Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture PDAC Cell Lines (PANC89, MIAPaCa-2, etc.) Treatment_vitro Treatment: This compound (DT-1154) +/- INK128 CellCulture->Treatment_vitro Viability Cell Viability Assay (MTS) Treatment_vitro->Viability WesternBlot Western Blot Analysis (p-AKT, p-S6, c-MYC) Treatment_vitro->WesternBlot PhosphoArray Phosphokinase Array Treatment_vitro->PhosphoArray DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis WesternBlot->DataAnalysis PhosphoArray->DataAnalysis Xenograft PANC89 Xenograft Model (NSG Mice) Treatment_vivo Oral Gavage Treatment: This compound +/- INK128 Xenograft->Treatment_vivo TumorMeasurement Tumor Volume & Weight Measurement Treatment_vivo->TumorMeasurement Histology Histological Analysis (Necrosis) TumorMeasurement->Histology TumorMeasurement->DataAnalysis Histology->DataAnalysis

References

An In-depth Technical Guide to the Core Principles of SMAP-2 and MYC Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research concerning the Small Molecule Activator of Protein Phosphatase 2A (SMAP-2) and its critical role in modulating MYC signaling. The proto-oncogene MYC is a central driver of cellular proliferation and is overexpressed in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its "undruggable" nature has necessitated alternative strategies, such as targeting its regulatory pathways.[1] this compound emerges as a promising therapeutic agent that reactivates the tumor suppressor Protein Phosphatase 2A (PP2A), a key negative regulator of MYC.[3][4] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism: this compound Mediated MYC Degradation

This compound is an orally bioavailable small molecule that functions by directly activating PP2A. PP2A is a serine/threonine phosphatase that is frequently inhibited in various cancers, contributing to oncogenesis. SMAPs, including this compound, bind directly to the PP2A Aα scaffold subunit, inducing conformational changes that enhance its phosphatase activity.

The primary mechanism by which this compound impacts MYC signaling is through post-transcriptional regulation. Activated PP2A directly targets the MYC oncoprotein for dephosphorylation. This dephosphorylation event is a critical step that flags the MYC protein for subsequent ubiquitination and degradation by the proteasome. Consequently, treatment with this compound leads to a rapid and significant decrease in total MYC protein levels, a process that occurs without altering MYC's mRNA expression. This targeted protein degradation effectively shuts down MYC-driven oncogenic signaling.

SMAP2_MYC_Pathway cluster_SMAP2 This compound Action cluster_PP2A PP2A Complex cluster_MYC MYC Regulation cluster_output Cellular Outcomes SMAP2 This compound PP2A_inactive PP2A (Inactive) SMAP2->PP2A_inactive Binds & Activates PP2A_active PP2A (Active) PP2A_inactive->PP2A_active MYC_p Phospho-MYC (Ser62) (Stable) PP2A_active->MYC_p Dephosphorylates MYC MYC MYC_p->MYC Proliferation Tumor Proliferation Inhibited MYC_p->Proliferation Promotes Proteasome Proteasome MYC->Proteasome Targeted for Degradation Degradation Degradation Proteasome->Degradation Degradation->Proliferation Prevents Apoptosis Apoptosis Induced Degradation->Apoptosis Promotes

Caption: this compound activates PP2A, leading to MYC dephosphorylation and degradation.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified across various preclinical models. The following tables summarize key findings from the literature.

Table 1: Effect of SMAP Treatment on MYC Protein Levels and Cell Viability

Cell LineCancer TypeTreatment DetailsOutcomeReference
DaudiBurkitt's Lymphoma20 µM SMAP1 for 2-4 hours>50% loss of total and phospho-MYC (s62) protein within 2 hours.
HPAFII, PANC89Pancreatic Ductal AdenocarcinomaDose-dependent this compoundReduced cell viability; effective reduction in MYC levels.
LNCaP, 22Rv1Castration-Resistant Prostate Cancer10-40 µM SMAP for 48 hoursDose-dependent decrease in cellular viability.
A549, H441, H358KRAS-mutant Lung CancerSMAP treatmentDecreased cell survival and induced caspase-dependent cell death.

Table 2: In Vivo Efficacy of SMAP Treatment in Xenograft Models

Xenograft ModelCancer TypeTreatment RegimenPrimary OutcomeReference
Daudi (Burkitt's)Burkitt's Lymphoma15 mg/kg SMAP1, twice daily65% inhibition of tumor growth; significant decrease in MYC expression.
KRAS LA2 (Transgenic)Non-Small Cell Lung Cancer (NSCLC)This compound for 28 daysSignificant decrease in tumor burden and induction of apoptosis.
MDA-MB-231Triple-Negative Breast CancerSMAP1 treatment46% inhibition of tumor growth; decreased MYC phosphorylation.
Pancreatic Cancer MicePancreatic Cancer15 mg/kg this compound, daily, ~14 daysDecreased tumor growth and tumor weight.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the this compound and MYC signaling axis. Researchers should adapt these based on specific cell lines and experimental conditions.

Western Blotting for MYC Expression

This protocol is used to quantify changes in total and phosphorylated MYC protein levels following this compound treatment.

  • Cell Lysis: Treat cultured cancer cells (e.g., Daudi) with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4 hours). Harvest cells, wash with ice-cold 1x PBS, and lyse using SDS lysis buffer (160 mM Tris-HCl pH 6.8, 2% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against total c-MYC, phospho-c-MYC (Ser62), and a loading control (e.g., GAPDH, Vinculin).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.

In Vivo Xenograft Studies

This protocol outlines the process for evaluating the anti-tumor efficacy of this compound in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million Daudi cells) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Randomize mice into control (vehicle) and treatment groups.

  • Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via oral gavage, typically once or twice daily. Monitor animal weight and tumor volume regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis, while the remainder is fixed in formalin for immunohistochemistry (IHC) and TUNEL staining.

Immunohistochemistry (IHC) and TUNEL Staining

These methods are used to assess protein expression and apoptosis within the tumor microenvironment.

  • Tissue Preparation: Embed formalin-fixed, paraffin-embedded (FFPE) tumor tissues and cut thin sections (e.g., 4-5 µm).

  • IHC for MYC: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval using a citrate-based buffer. Block endogenous peroxidases and non-specific binding sites. Incubate with a primary antibody against c-MYC. Apply a secondary antibody and use a detection system (e.g., DAB) to visualize the staining. Counterstain with hematoxylin.

  • TUNEL Assay for Apoptosis: Following deparaffinization and rehydration, perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.

  • Imaging and Quantification: Scan the slides and quantify the percentage of positive cells or staining intensity using image analysis software.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo Analysis cell_culture 1. Cell Culture (e.g., Daudi, H441) smap_treatment 2. This compound Treatment (Dose & Time Course) cell_culture->smap_treatment protein_analysis 3. Protein Analysis (Western Blot for p-MYC, MYC) smap_treatment->protein_analysis mrna_analysis 4. mRNA Analysis (qRT-PCR for MYC) smap_treatment->mrna_analysis xenograft 5. Xenograft Model Establishment invivo_treatment 6. In Vivo this compound Dosing (Oral Gavage) xenograft->invivo_treatment tumor_measurement 7. Tumor Volume & Body Weight Monitoring invivo_treatment->tumor_measurement endpoint 8. Endpoint Analysis tumor_measurement->endpoint tumor_harvest 9. Tumor Harvest endpoint->tumor_harvest ihc 10. IHC (MYC) & TUNEL (Apoptosis) tumor_harvest->ihc exvivo_wb 11. Western Blot (Tumor Lysates) tumor_harvest->exvivo_wb

Caption: A generalized workflow for preclinical evaluation of this compound's effect on MYC.

Conclusion

The research on this compound provides a robust preclinical proof of concept for a novel therapeutic strategy against MYC-driven cancers. By reactivating the PP2A tumor suppressor, this compound effectively triggers the proteasome-mediated degradation of the MYC oncoprotein. This leads to decreased cancer cell proliferation, increased apoptosis, and significant tumor growth inhibition across a range of cancer models. The detailed mechanistic understanding and established experimental protocols provide a solid foundation for further drug development and clinical translation of PP2A activators as a viable approach to target the historically "undruggable" MYC.

References

Methodological & Application

Application Notes and Protocols for the Study of SMAP-2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of Small ArfGAP 2 (SMAP-2) and detailed protocols for its study in a cell culture setting.

Introduction to this compound

Small ArfGAP 2 (this compound) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking.[1][2] It primarily functions as a GAP for ADP-ribosylation factor 1 (Arf1), a key regulator of membrane traffic.[1][2] this compound is involved in the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN) in a clathrin-dependent manner.[1] The protein interacts with both clathrin heavy chain (CHC) and the clathrin assembly protein CALM. Overexpression of this compound has been shown to delay the accumulation of TGN38/46, a TGN-resident protein, on the TGN, further supporting its role in this transport pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for experimental protocols involving this compound.

Table 1: Cell Seeding Densities

Cell LineApplicationSeeding DensityVesselSource
HeLaImmunofluorescence1,000-2,000 cells/well8-well chamber slide
HeLaImmunofluorescence1.25 x 10^5 cells/mLCulture plates
HeLaTransfection~2.5 x 10^5 cells/mL6-well dish with coverslips
COS-7General Culture1 x 10^4 cells/cm^2Tissue culture flask/plate
COS-7Transfection65,000 cells/well12-well plate
COS-7Transfection5 x 10^4 cells/well24-well plate
COS-7Transfection10,000-15,000 cells/well24-well plate

Table 2: Antibody Dilutions for this compound Detection

ApplicationAntibody TypeRecommended DilutionSource
Western BlottingPolyclonal (Rabbit)1:500 - 1:1000Commercial Datasheet
ImmunofluorescencePolyclonal (Rabbit)1:400Commercial Datasheet

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its study.

SMAP2_Signaling_Pathway cluster_endosome Early Endosome cluster_tgn trans-Golgi Network (TGN) Arf1-GTP Arf1-GTP SMAP2 SMAP2 Arf1-GTP->SMAP2 activates GAP activity Clathrin Clathrin SMAP2->Clathrin interacts with CALM CALM SMAP2->CALM interacts with Arf1-GDP Arf1-GDP SMAP2->Arf1-GDP GTP hydrolysis Vesicle Budding Vesicle Budding Clathrin->Vesicle Budding AP-1 AP-1 AP-1->Vesicle Budding CALM->Vesicle Budding Retrograde Transport Retrograde Transport Vesicle Budding->Retrograde Transport

Caption: this compound signaling pathway in retrograde transport.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HeLa, COS-7) Transfection Transfection with This compound constructs Cell_Culture->Transfection Knockout SMAP2 Gene Knockout (CRISPR/Cas9) Cell_Culture->Knockout Vesicle_Assay In Vitro Vesicle Budding Assay Cell_Culture->Vesicle_Assay Lysate_Prep Cell Lysate Preparation Transfection->Lysate_Prep IF Immunofluorescence Transfection->IF Transport_Assay Retrograde Transport Assay Transfection->Transport_Assay Knockout->Lysate_Prep Knockout->IF Knockout->Transport_Assay Co_IP Co-Immunoprecipitation Lysate_Prep->Co_IP Western_Blot Western Blotting Lysate_Prep->Western_Blot Co_IP->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis IF->Data_Analysis Transport_Assay->Data_Analysis Vesicle_Assay->Data_Analysis

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Co-Immunoprecipitation of this compound with Clathrin

This protocol is adapted from Natsume et al. (2006) and general co-immunoprecipitation procedures.

Materials:

  • COS-7 cells

  • Expression plasmids for tagged this compound (e.g., HA-SMAP2, Myc-SMAP2)

  • Transfection reagent (e.g., Effectene)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, and protease inhibitor cocktail.

  • Antibodies: anti-HA, anti-Myc, anti-CHC

  • Protein A/G agarose beads

  • Wash Buffer: Lysis buffer without protease inhibitors

  • SDS-PAGE sample buffer

Procedure:

  • Cell Culture and Transfection:

    • Seed COS-7 cells in 10 cm dishes at a density to achieve 70-80% confluency on the day of transfection.

    • Transfect cells with the desired this compound expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24-48 hours post-transfection.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer to each dish and incubate on ice for 20 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding 20 µL of protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

    • Add 1-2 µg of the primary antibody (e.g., anti-HA, anti-Myc, or anti-CHC) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

    • Boil the samples for 5 minutes at 95°C.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Western Blotting for this compound Detection

This is a general protocol for Western blotting, with specific recommendations for this compound.

Materials:

  • Cell lysate (prepared as in the co-immunoprecipitation protocol)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-SMAP-2 (1:500-1:1000 dilution)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SMAP-2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using an appropriate imaging system.

Immunofluorescence Staining of this compound

This protocol is a general guide for immunofluorescence, with specific details for this compound in HeLa cells.

Materials:

  • HeLa cells

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-SMAP-2 (1:400 dilution)

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Cell Seeding and Fixation:

    • Seed HeLa cells on glass coverslips in a 24-well plate to achieve 50-70% confluency.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block for 1 hour at room temperature in blocking buffer.

  • Antibody Staining:

    • Incubate the cells with the primary anti-SMAP-2 antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI or Hoechst for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Image the cells using a fluorescence microscope.

Retrograde Transport Assay (CD25-TGN38 Chimera)

This assay, based on the work of Natsume et al. (2006), monitors the transport of a chimeric protein from the cell surface to the TGN.

Materials:

  • COS-7 or HeLa cells

  • Expression plasmids for HA-SMAP2 and a CD25-TGN38 chimera

  • Anti-CD25 antibody

  • Fluorophore-conjugated secondary antibody

  • Antibody against a TGN marker (e.g., TGN46)

  • Fluorophore-conjugated secondary antibody for the TGN marker

Procedure:

  • Transfection and Antibody Uptake:

    • Co-transfect cells with plasmids for HA-SMAP2 and the CD25-TGN38 chimera.

    • 24-48 hours post-transfection, incubate the live cells with the anti-CD25 antibody in the culture medium for 1 hour at 37°C to allow for internalization.

  • Chase and Fixation:

    • Wash the cells to remove unbound antibody and add fresh medium.

    • Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to allow for transport to the TGN.

    • At each time point, fix the cells with 4% PFA.

  • Immunofluorescence Staining and Analysis:

    • Permeabilize and block the cells as described in the immunofluorescence protocol.

    • Stain for the internalized anti-CD25 antibody using a fluorophore-conjugated secondary antibody.

    • Co-stain for the TGN marker.

    • Image the cells and quantify the colocalization of the CD25 signal with the TGN marker at each time point to assess the rate of retrograde transport.

In Vitro Vesicle Budding Assay

This is a generalized protocol that can be adapted to study the role of this compound in vesicle budding from the TGN.

Materials:

  • Semi-intact cells (e.g., mechanically perforated HeLa cells)

  • Rat liver cytosol (as a source of coat proteins and other factors)

  • ATP-regenerating system

  • GTPγS (a non-hydrolyzable GTP analog)

  • Anti-SMAP-2 antibody for immunodepletion (optional)

  • Antibodies to cargo proteins and vesicle markers

Procedure:

  • Preparation of Semi-Intact Cells and Cytosol:

    • Prepare semi-intact cells by mechanical permeabilization to allow access of cytosolic components to the Golgi.

    • Prepare a high-speed supernatant from rat liver homogenate to serve as the cytosol fraction.

  • Vesicle Budding Reaction:

    • Incubate the semi-intact cells with rat liver cytosol, an ATP-regenerating system, and either GTP or GTPγS at 37°C for 30-60 minutes.

    • To investigate the role of this compound, cytosol can be immunodepleted of this compound prior to the assay.

  • Isolation of Budded Vesicles:

    • Centrifuge the reaction mixture at a low speed to pellet the semi-intact cells.

    • Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the budded vesicles.

  • Analysis:

    • Resuspend the vesicle pellet in SDS-PAGE sample buffer.

    • Analyze the protein content of the vesicles by Western blotting using antibodies against specific cargo proteins and vesicle markers to assess the efficiency and composition of the budded vesicles.

Generation of SMAP2 Knockout Cell Lines using CRISPR/Cas9

This is a general workflow for generating a knockout cell line and should be optimized for the specific cell line and gRNA sequences.

Materials:

  • Target cell line (e.g., HeLa)

  • CRISPR/Cas9 expression vector (with a selectable marker)

  • gRNA expression vector targeting the SMAP2 gene

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin)

  • Single-cell cloning supplies

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • DNA sequencing service

Procedure:

  • gRNA Design and Cloning:

    • Design two or more gRNAs targeting an early exon of the SMAP2 gene using online design tools.

    • Clone the gRNA sequences into the appropriate expression vector.

  • Transfection and Selection:

    • Co-transfect the target cells with the Cas9 and gRNA expression vectors.

    • After 48 hours, begin selection with the appropriate antibiotic.

  • Single-Cell Cloning and Expansion:

    • After selection, plate the cells at a very low density to obtain single-cell-derived colonies.

    • Isolate and expand individual clones.

  • Genotyping and Validation:

    • Extract genomic DNA from each clone.

    • Perform PCR to amplify the region of the SMAP2 gene targeted by the gRNA.

    • Sequence the PCR products to identify clones with frameshift mutations.

    • Confirm the absence of this compound protein expression in knockout clones by Western blotting.

References

Application Notes and Protocols for SMAP-2 in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2 is a first-in-class, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers. By allosterically activating PP2A, this compound promotes the dephosphorylation of key oncoproteins, leading to their degradation and the inhibition of tumor growth. These application notes provide detailed protocols for the use of this compound in two distinct murine xenograft models: Castration-Resistant Prostate Cancer (CRPC) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action: this compound Signaling Pathway

This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity. This leads to the dephosphorylation of multiple oncogenic substrates, including the Androgen Receptor (AR) in prostate cancer and downstream effectors of the MAPK pathway, such as ERK, in KRAS-mutant cancers. The dephosphorylation of these proteins marks them for proteasomal degradation, ultimately leading to cell cycle arrest and apoptosis.

SMAP2_Signaling_Pathway cluster_prostate Prostate Cancer cluster_lung KRAS-Mutant Lung Cancer SMAP2 This compound PP2A PP2A (inactive) SMAP2->PP2A binds & activates PP2A_active PP2A (active) AR_p Phosphorylated Androgen Receptor (p-AR) PP2A_active->AR_p dephosphorylates pERK Phosphorylated ERK (p-ERK) PP2A_active->pERK dephosphorylates AR_degradation AR Degradation AR_p->AR_degradation Prostate_Tumor_Growth Tumor Growth AR_p->Prostate_Tumor_Growth promotes AR_degradation->Prostate_Tumor_Growth inhibits RAS_MAPK RAS-MAPK Pathway RAS_MAPK->pERK activates Lung_Tumor_Growth Tumor Growth pERK->Lung_Tumor_Growth promotes pERK->Lung_Tumor_Growth inhibits

Caption: this compound activates PP2A, leading to the dephosphorylation and subsequent degradation of key oncogenic drivers like p-AR and p-ERK, thereby inhibiting tumor growth in prostate and lung cancer models respectively.

Experimental Protocols

General Workflow for Murine Xenograft Studies

The general workflow for establishing and treating murine xenograft models with this compound is outlined below. Specific details for each cancer type are provided in the subsequent sections.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Analysis Cell_Culture Cancer Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment This compound Treatment Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (e.g., IHC, Western) Monitoring->Endpoint

Caption: A generalized workflow for conducting this compound efficacy studies in murine xenograft models, from cell culture to endpoint analysis.

Application 1: Castration-Resistant Prostate Cancer (CRPC)

Model: LNCaP/AR Xenograft

This model utilizes LNCaP cells engineered to overexpress the androgen receptor, recapitulating a common mechanism of resistance in CRPC.

Experimental Protocol

  • Cell Culture: LNCaP/AR cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: 8-week-old male SCID/NCr mice are used. For a castration-resistant model, mice are surgically castrated 7 days prior to tumor cell implantation.

  • Tumor Cell Implantation:

    • Harvest LNCaP/AR cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a homogenous solution of this compound in a vehicle of N,N-Dimethylacetamide, Solutol, and water.

    • Administer this compound at a dose of 100 mg/kg via oral gavage twice daily (BID) .

    • The control group receives the vehicle only.

  • Treatment and Monitoring:

    • Treat mice for 28 days .

    • Measure tumor volume and body weight every other day.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic studies, such as Western blotting for AR and p-AR levels or immunohistochemistry (IHC).

Data Presentation

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Change in Tumor VolumeInitial Body Weight (g)Final Body Weight (g)% Change in Body Weight
Vehicle Control~200Data not availableSignificant IncreaseData not availableData not availableMinimal Change
This compound (100 mg/kg BID)~200Data not availableSignificant InhibitionData not availableData not availableNo significant change

Note: Specific numerical data for final tumor volume and body weight from the primary literature is presented as fold change and requires further calculation for this table format. However, the study reports significant tumor growth inhibition with this compound treatment and no significant changes in body weight, indicating good tolerability.[1]

Application 2: KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)

Model: H358 Xenograft

This model utilizes the H358 human NSCLC cell line, which harbors a KRAS mutation, a common oncogenic driver in this disease.

Experimental Protocol

  • Cell Culture: H358 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: 6-8 week old male athymic nude mice are used.

  • Tumor Cell Implantation:

    • Harvest H358 cells during the exponential growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by caliper measurements twice weekly.

    • When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.

  • SMAP Formulation and Administration:

    • Note: The specific SMAP used in the primary study was not designated as this compound.

    • Prepare a formulation of the SMAP compound for oral administration. A common vehicle is 10% DMSO and 90% corn oil.

    • Administer the SMAP at a dose of 5 mg/kg via oral gavage twice daily (BID) .

    • The control group receives the vehicle only.

  • Treatment and Monitoring:

    • Treat mice for 4 weeks .

    • Measure tumor volume twice weekly.

    • Monitor body weight to assess toxicity. The published study noted that the SMAP was well-tolerated.

  • Endpoint Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring p-ERK levels by Western blot or IHC.

Data Presentation

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³) (Approx.)% Change in Tumor Volume (Approx.)Body Weight Change
Vehicle Control~100~1200+1100%Not Reported
SMAP (5 mg/kg BID)~100~400+300%Well-tolerated

Note: The final tumor volume data is estimated from graphical representations in the cited literature. The study demonstrated significant inhibition of tumor growth with SMAP treatment.

References

Application Notes and Protocols: SMAP-2 Treatment of LNCaP and 22Rv1 Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a class of re-engineered tricyclic sulfonamides with promising therapeutic potential in the treatment of castration-resistant prostate cancer (CRPC). One such potent compound, SMAP-2, has demonstrated significant efficacy in preclinical models. These molecules function by activating the tumor suppressor protein phosphatase 2A (PP2A), which in turn inhibits multiple oncogenic signaling pathways. A key mechanism of action in prostate cancer cells is the SMAP-induced dephosphorylation and subsequent degradation of the androgen receptor (AR), a critical driver of prostate cancer progression.

This document provides detailed application notes and protocols for the treatment of the androgen-sensitive LNCaP and castration-resistant 22Rv1 prostate cancer cell lines with this compound. The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound on cell viability, apoptosis, and androgen receptor signaling.

Data Presentation

The following tables summarize the quantitative data on the effects of SMAP treatment on LNCaP and 22Rv1 cells.

Table 1: Cell Viability (IC50) of SMAP in Prostate Cancer Cell Lines

Cell LineIC50 (µM) at 48 hours
LNCaP16.9[1]
22Rv114.1[1]

Table 2: Induction of Apoptosis by SMAP Treatment (24 hours)

Cell LineTreatment% Annexin V Positive Cells (Mean ± SD)Statistical Significance (vs. Vehicle)
LNCaPVehicle--
10 µM SMAPIncreased[1]-
20 µM SMAPIncreased[1]-
30 µM SMAPIncreased[1]-
22Rv1Vehicle--
10 µM SMAPIncreased-
20 µM SMAPIncreased-
30 µM SMAPStatistically Significant IncreaseP < 0.05

Table 3: Effect of SMAP on Androgen Receptor (AR) and PSA Protein Expression in LNCaP Cells

Treatment Time (hours)SMAP Concentration (µM)AR Protein ExpressionPSA Protein Expression
1, 3, 6, 12, 2410Time and dose-dependent decreaseTime and dose-dependent decrease
20Time and dose-dependent decreaseTime and dose-dependent decrease
30Time and dose-dependent decreaseTime and dose-dependent decrease

Table 4: Effect of SMAP on Androgen Receptor (AR) Protein Expression in 22Rv1 Cells

Treatment Time (hours)SMAP Concentration (µM)AR (WT and AR-v7) Protein Expression
1, 3, 6, 12, 2410Time and dose-dependent decrease
20Time and dose-dependent decrease
30Time and dose-dependent decrease

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

SMAP_Signaling_Pathway SMAP This compound PP2A PP2A SMAP->PP2A Activates pAR Phosphorylated AR (Active) PP2A->pAR Dephosphorylates AR Androgen Receptor (AR) pAR->AR Inactivation TumorGrowth Prostate Cancer Cell Proliferation and Survival pAR->TumorGrowth Promotes Degradation AR Degradation AR->Degradation Leads to Degradation->TumorGrowth Inhibits

Caption: Proposed signaling pathway of this compound in prostate cancer cells.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis LNCaP LNCaP Cells Treatment Treat with this compound (Vehicle Control, 10-40 µM) LNCaP->Treatment Rv1 22Rv1 Cells Rv1->Treatment Viability Cell Viability Assay (e.g., MTT, 48h) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, 24h) Treatment->Apoptosis Western Western Blot (AR, PSA, PARP, Caspase-3) Treatment->Western Analysis Analyze Data (IC50, % Apoptosis, Protein Levels) Viability->Analysis Apoptosis->Analysis Western->Analysis

Caption: General experimental workflow for evaluating this compound effects.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • LNCaP (ATCC® CRL-1740™) and 22Rv1 (ATCC® CRL-2505™) cell lines

  • RPMI-1640 Medium (Corning or equivalent)

  • Fetal Bovine Serum (FBS), heat-inactivated (Atlanta Biologicals or equivalent)

  • Penicillin-Streptomycin solution (100 U/mL penicillin, 100 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks and plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Culture LNCaP and 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash cells with PBS, then add Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for seeding into new flasks.

This compound Treatment

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO. Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 30, 40 µM).

  • Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.

  • Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

  • Incubate the cells for the desired period (e.g., 24, 48 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed LNCaP or 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 10, 20, 30, 40 µM) and a vehicle control for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V Staining)

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with increasing concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V positive cells are considered apoptotic.

Western Blot Analysis for AR and Cleaved PARP/Caspase-3

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-AR (N-terminal and C-terminal), Anti-PSA, Anti-cleaved PARP, Anti-cleaved Caspase-3, Anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound (e.g., 10, 20, 30 µM) for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Detection of cleaved PARP and cleaved caspase-3 indicates the induction of apoptosis. SMAP has been shown to induce cleavage of PARP and caspase-3 in both LNCaP and 22Rv1 cells.

References

Application Notes and Protocols: In Vitro Efficacy Testing of SMAP-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2][3][4][5] this compound functions by directly binding to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase. This activation leads to the dephosphorylation of key oncoproteins, such as the Androgen Receptor (AR) and c-MYC, resulting in their degradation and the inhibition of cancer cell growth and survival. These application notes provide a comprehensive overview of in vitro assays to evaluate the efficacy of this compound, complete with detailed protocols and data presentation guidelines.

Mechanism of Action: PP2A Activation

This compound's primary mechanism of action is the activation of PP2A. This leads to the dephosphorylation of downstream targets involved in oncogenic signaling pathways. The key pathway involves the dephosphorylation of Akt and ERK, leading to decreased cell proliferation and survival. Additionally, this compound-mediated PP2A activation leads to the dephosphorylation of c-MYC at serine 62, priming it for proteasomal degradation. In the context of castration-resistant prostate cancer (CRPC), this compound induces dephosphorylation of the androgen receptor (AR), leading to its degradation.

cluster_SMAP2 This compound Action cluster_pathways Downstream Effects SMAP2 This compound PP2A PP2A SMAP2->PP2A activates p_Akt p-Akt PP2A->p_Akt dephosphorylates p_ERK p-ERK PP2A->p_ERK dephosphorylates cMYC c-MYC PP2A->cMYC dephosphorylates (Ser62) AR AR PP2A->AR dephosphorylates Proliferation Cell Proliferation & Survival p_Akt->Proliferation promotes p_ERK->Proliferation promotes Degradation Proteasomal Degradation cMYC->Degradation leads to AR->Degradation leads to cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Treat Treat with this compound Start->Treat Incubate1 Incubate (48h) Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add solubilization solution Incubate2->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure End Analyze Data Measure->End cluster_interpretation Western Blot Interpretation Logic SMAP_Treatment This compound Treatment PP2A_Activation PP2A Activation SMAP_Treatment->PP2A_Activation Dephosphorylation Decreased Phosphorylation (p-AR, p-ERK, p-cMYC) PP2A_Activation->Dephosphorylation Apoptosis_Marker Increased Cleaved PARP PP2A_Activation->Apoptosis_Marker Degradation Decreased Total Protein (AR, c-MYC) Dephosphorylation->Degradation Efficacy Confirmation of This compound Efficacy Degradation->Efficacy Apoptosis_Marker->Efficacy

References

Application Note: Global Phosphoproteomic Analysis Reveals SMAP-2 Modulated Signaling Networks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2 is a small molecule activator of the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in various human cancers.[1][2][3] By allosterically activating PP2A, this compound promotes the dephosphorylation of key oncogenic proteins, leading to reduced cell viability, induction of apoptosis, and inhibition of tumor growth in preclinical models of castration-resistant prostate cancer and pancreatic ductal adenocarcinoma.[3][4] This application note provides a detailed protocol for phosphoproteomic analysis to identify and quantify the signaling pathways modulated by this compound treatment.

Principle

This protocol outlines a bottom-up phosphoproteomics workflow. Cells are treated with this compound or a vehicle control, followed by protein extraction and digestion into peptides. Phosphopeptides are then enriched from the complex peptide mixture using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). The enriched phosphopeptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. Bioinformatic analysis of the resulting data allows for the identification of differentially phosphorylated sites and the elucidation of the signaling pathways affected by this compound.

Experimental Workflow

The overall experimental workflow for phosphoproteomic analysis following this compound treatment is depicted below.

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Phosphopeptide Enrichment cluster_3 LC-MS/MS Analysis cluster_4 Data Analysis cell_culture Cell Seeding and Growth treatment This compound or Vehicle Treatment cell_culture->treatment lysis Cell Lysis and Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion enrichment TiO2 or IMAC Enrichment digestion->enrichment lcms Liquid Chromatography Tandem Mass Spectrometry enrichment->lcms identification Peptide Identification and Phosphosite Localization lcms->identification quantification Label-Free Quantification identification->quantification bioinformatics Bioinformatics and Pathway Analysis quantification->bioinformatics G SMAP2 This compound PP2A PP2A SMAP2->PP2A activates AR_P AR-P (Active) PP2A->AR_P dephosphorylates AR AR (Inactive) AR_P->AR Gene AR Target Gene Expression AR_P->Gene promotes AR->Gene inhibits Proliferation Cell Proliferation and Survival Gene->Proliferation G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MAPK Pathway SMAP2 This compound PP2A PP2A SMAP2->PP2A activates AKT_P AKT-P PP2A->AKT_P inhibits MEK_P MEK-P PP2A->MEK_P inhibits mTOR_P mTOR-P AKT_P->mTOR_P Growth Cell Growth, Proliferation, and Survival mTOR_P->Growth ERK_P ERK-P MEK_P->ERK_P ERK_P->Growth

References

Application Notes and Protocols for SMAP-2 Formulation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2, also known as DT-1154, is a novel, orally active small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating key proteins involved in various oncogenic signaling pathways.[2] In many cancers, the activity of PP2A is suppressed, contributing to tumor progression. This compound directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase. This activation leads to the dephosphorylation of downstream targets, including those in the PI3K/AKT/mTOR and MAPK pathways, ultimately inhibiting cancer cell proliferation, inducing apoptosis, and reducing tumor growth in various preclinical cancer models.[2][3] These application notes provide detailed information and protocols for the formulation and in vivo evaluation of this compound in animal models.

Mechanism of Action

This compound functions as an allosteric activator of the PP2A holoenzyme. By binding to the scaffolding Aα subunit, it stabilizes the PP2A complex and enhances its phosphatase activity. This leads to the dephosphorylation of key oncogenic proteins, such as AKT, ERK, and c-MYC, thereby counteracting the effects of hyperactive kinase signaling that are common in cancer. The activation of PP2A by this compound has been shown to decrease the viability of cancer cells, inhibit clonogenicity, and induce programmed cell death.

SMAP2_Mechanism_of_Action SMAP2 This compound PP2A_inactive Inactive PP2A Holoenzyme SMAP2->PP2A_inactive Binds to Aα subunit PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active Allosteric Activation Phosphorylated_Substrates Phosphorylated Oncogenic Substrates (e.g., p-AKT, p-ERK, c-MYC) PP2A_active->Phosphorylated_Substrates Dephosphorylation Oncogenic_Kinases Oncogenic Kinases (e.g., PI3K, MEK) Oncogenic_Kinases->Phosphorylated_Substrates Phosphorylation Cell_Proliferation Cell Proliferation & Survival Phosphorylated_Substrates->Cell_Proliferation Apoptosis Apoptosis Phosphorylated_Substrates->Apoptosis Dephosphorylated_Substrates Dephosphorylated Substrates Dephosphorylated_Substrates->Cell_Proliferation Dephosphorylated_Substrates->Apoptosis InVivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Size / Toxicity) monitoring->endpoint analysis Tissue Collection & Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Clonogenicity Assays with SMAP-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing clonogenicity assays to evaluate the effects of SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A), on the proliferative capacity of cancer cells.

Introduction

Small Molecule Activators of PP2A (SMAPs), such as this compound, represent a promising class of anti-cancer therapeutics.[1] PP2A is a critical tumor suppressor protein that is often inactivated in various cancers.[2] this compound functions by directly binding to the PP2A Aα scaffold subunit, inducing a conformational change that activates the phosphatase.[3][4] This activation leads to the dephosphorylation of key oncoproteins, thereby inhibiting cancer cell growth and survival.[1]

One of the key downstream effects of PP2A activation by this compound is the inhibition of critical signaling pathways for cancer cell proliferation, such as the Androgen Receptor (AR) and MYC signaling pathways. Treatment with this compound has been demonstrated to decrease cellular viability, induce apoptosis, and significantly reduce the clonogenic potential of cancer cells. The clonogenicity assay is a gold-standard in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony, thus providing a robust measure of cytotoxic and cytostatic effects of therapeutic agents.

This document provides detailed protocols for conducting clonogenicity assays with this compound treatment, guidelines for data analysis and presentation, and a visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from clonogenicity assays performed on castration-resistant prostate cancer (CRPC) cell lines, LNCaP and 22Rv1, treated with varying concentrations of a SMAP compound.

Table 1: Effect of SMAP Treatment on Colony Formation in LNCaP Cells

Treatment GroupConcentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
Vehicle Control (DMSO)-500 ± 25100100
SMAP5350 ± 207070
SMAP7.5225 ± 154545
SMAP10100 ± 102020
SMAP12.525 ± 555
SMAP155 ± 211

Table 2: Effect of SMAP Treatment on Colony Formation in 22Rv1 Cells

Treatment GroupConcentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
Vehicle Control (DMSO)-450 ± 22100100
SMAP5315 ± 187070
SMAP7.5202 ± 144545
SMAP1090 ± 92020
SMAP12.522 ± 455
SMAP154 ± 111

Note: The data presented is representative and derived from published studies. Actual results may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Clonogenicity Assay for this compound Treatment

This protocol is adapted from studies on castration-resistant prostate cancer cell lines and can be optimized for other cancer cell types.

Materials:

  • Cell Lines: LNCaP or 22Rv1 cells (or other cancer cell lines of interest)

  • Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 0.5% Penicillin-Streptomycin

  • This compound: Dissolved in DMSO to a stock concentration of 80 mM

  • Vehicle Control: DMSO

  • 6-well plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Crystal Violet solution (1% in methanol or a mixture of 6.0% glutaraldehyde and 0.5% crystal violet)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture LNCaP or 22Rv1 cells to approximately 80% confluence.

    • Trypsinize the cells and perform a cell count.

    • Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies in the control wells.

    • Allow the cells to attach for 48 hours in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the 80 mM stock solution. Recommended final concentrations for a dose-response experiment are 0, 5, 7.5, 10, 12.5, and 15 µM.

    • The vehicle control wells should receive the same final concentration of DMSO as the highest this compound concentration well.

    • Carefully remove the medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

    • Incubate the plates for 10-12 days.

    • Refresh the drug-containing medium every 48 hours to maintain the desired drug concentration.

  • Colony Fixation and Staining:

    • After the incubation period, when visible colonies have formed in the control wells (a colony is typically defined as a cluster of at least 50 cells), remove the medium from all wells.

    • Gently wash the wells twice with PBS.

    • Add 1-2 mL of Crystal Violet solution to each well and incubate for 10-30 minutes at room temperature.

    • Carefully remove the staining solution and gently wash the wells with water until the background is clear and the colonies are distinct.

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. This can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • Plating Efficiency (PE) (%) = (Number of colonies formed in control / Number of cells seeded in control) x 100

      • Surviving Fraction (SF) = Number of colonies formed after treatment / (Number of cells seeded x (PE / 100))

Visualizations

Signaling Pathway of this compound Action

SMAP2_Signaling_Pathway SMAP2 This compound PP2A_inactive Inactive PP2A Holoenzyme SMAP2->PP2A_inactive Binds to Aα subunit PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active Activation AR_p Phosphorylated Androgen Receptor (p-AR) PP2A_active->AR_p Dephosphorylates MYC_p Phosphorylated MYC (p-MYC) PP2A_active->MYC_p Dephosphorylates AR Androgen Receptor (AR) AR_p->AR Gene_transcription AR/MYC Target Gene Transcription AR_p->Gene_transcription Promotes AR_degradation AR Degradation AR->AR_degradation MYC MYC MYC_p->MYC MYC_p->Gene_transcription Promotes MYC_degradation MYC Degradation MYC->MYC_degradation AR_degradation->Gene_transcription Inhibits MYC_degradation->Gene_transcription Inhibits Proliferation Cell Proliferation & Clonogenicity Gene_transcription->Proliferation Drives

Caption: this compound activates PP2A, leading to dephosphorylation and degradation of AR and MYC, ultimately inhibiting cell proliferation.

Experimental Workflow for Clonogenicity Assay

Clonogenicity_Assay_Workflow start Start seed_cells Seed Cells at Low Density in 6-well Plates start->seed_cells attach Allow Cells to Attach (48 hours) seed_cells->attach treat Treat with this compound (Varying Concentrations) & Vehicle attach->treat incubate Incubate for 10-12 Days (Refresh medium every 48h) treat->incubate fix_stain Fix and Stain Colonies with Crystal Violet incubate->fix_stain count Count Colonies fix_stain->count analyze Calculate Plating Efficiency & Surviving Fraction count->analyze end End analyze->end

Caption: Workflow for assessing the effect of this compound on cancer cell clonogenicity.

References

Application Notes and Protocols for Cell Viability Assays for SMAP-2 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2 is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various cancers. By activating PP2A, this compound can induce dephosphorylation of key oncogenic proteins, leading to decreased cell viability and apoptosis in cancer cells. These application notes provide a comprehensive guide to assessing the effects of this compound on cancer cell lines, focusing on cell viability and apoptosis assays. Detailed protocols for commonly used assays are provided, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by directly binding to the scaffolding A subunit of PP2A, inducing a conformational change that allosterically activates the phosphatase.[1][2] This reactivation of PP2A leads to the dephosphorylation of several key downstream targets involved in cell proliferation and survival.

Key Signaling Pathways Affected by this compound:

  • MYC Degradation: Activated PP2A dephosphorylates the oncoprotein MYC at serine 62, which marks it for proteasomal degradation.[3][4] The degradation of MYC, a critical regulator of cell growth and proliferation, is a key mechanism of this compound's anti-tumor activity.

  • mTOR Pathway Inhibition: this compound-activated PP2A can dephosphorylate components of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[5] This leads to decreased mTOR activity and subsequent inhibition of protein synthesis and cell growth.

  • Androgen Receptor (AR) Signaling in Prostate Cancer: In prostate cancer, this compound has been shown to induce the dephosphorylation of the androgen receptor (AR), a key driver of prostate cancer growth. This dephosphorylation can lead to AR degradation and a reduction in the transcription of AR target genes.

Data Presentation

The following tables summarize the quantitative data on the effect of SMAP compounds on the viability of various cancer cell lines.

Table 1: IC50 Values of SMAP Compounds in Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)AssayIncubation TimeReference
LNCaPProstate CancerSMAPNot explicitly stated, but viability decreased with 10-40 µM treatmentMTT Assay48 hours
22Rv1Prostate CancerSMAPNot explicitly stated, but viability decreased with 10-40 µM treatmentMTT Assay48 hours
DaudiBurkitt's LymphomaSMAP1Not explicitly stated, but apoptosis induced with SMAP treatmentNot specifiedNot specified
CCRF-CEMT-cell Acute Lymphoblastic LeukemiaSMAPNot specifiedNot specifiedNot specified
H441Non-Small Cell Lung CancerSMAP1Not specifiedNot specifiedNot specified
MDA-MB-231Triple-Negative Breast CancerSMAP1Not specifiedNot specifiedNot specified
MDA-MB-453Triple-Negative Breast CancerSMAP1Not specifiedNot specifiedNot specified
SUM149PTTriple-Negative Breast CancerSMAP1Not specifiedNot specifiedNot specified

Table 2: Apoptosis Induction by SMAP in Prostate Cancer Cell Lines

Cell LineTreatmentObservationAssayIncubation TimeReference
LNCaPIncreasing doses of SMAPIncrease in Annexin V positivityAnnexin V Staining24 hours
22Rv1Increasing doses of SMAPStatistically significant increase in Annexin V positivityAnnexin V Staining24 hours

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at desired concentrations (e.g., ranging from 0.1 to 100 µM).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol describes how to quantify the percentage of apoptotic cells upon treatment with this compound using flow cytometry.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 6-well plates or T25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates or T25 flasks at a density that will not lead to overconfluence during the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize to detach them.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Interpretation of Results:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Mandatory Visualization

Caption: this compound Signaling Pathway in Cancer Cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Prepare_SMAP2 Prepare serial dilutions of this compound Incubate_Overnight->Prepare_SMAP2 Treat_Cells Treat cells with this compound or vehicle control Prepare_SMAP2->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for MTT Cell Viability Assay.

AnnexinV_Workflow Start Start Seed_Cells Seed cancer cells in 6-well plates or flasks Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat cells with this compound or vehicle control Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for desired time (e.g., 24 hours) Treat_Cells->Incubate_Treatment Harvest_Cells Harvest both floating and adherent cells Incubate_Treatment->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate_Stain Incubate for 15 min at RT in the dark Stain_Cells->Incubate_Stain Analyze_Flow Analyze by flow cytometry Incubate_Stain->Analyze_Flow End End Analyze_Flow->End

Caption: Experimental Workflow for Annexin V Apoptosis Assay.

References

Application Notes and Protocols: Assessing the Anti-Tumor Efficacy of SMAP-2, a Small Molecule Activator of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention.[1][2] Small Molecule Activators of PP2A (SMAPs) are a class of compounds designed to restore the tumor-suppressive function of PP2A.[3][4] SMAP-2 is a potent, orally bioavailable SMAP that has demonstrated significant anti-tumor activity in preclinical models of various cancers, including castration-resistant prostate cancer (CRPC) and KRAS-mutant lung cancer.

This compound acts by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that allosterically activates the phosphatase. This restored PP2A activity leads to the dephosphorylation of key oncoproteins, such as the Androgen Receptor (AR) and downstream effectors of the MAPK/ERK and PI3K/AKT signaling pathways. The net effect of this compound treatment is a reduction in cancer cell viability, induction of apoptosis, and inhibition of tumor growth in vivo.

These application notes provide a comprehensive set of protocols for researchers to assess the anti-tumor effects of this compound in both in vitro and in vivo settings.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preclinical cancer models.

Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines

Cell LineCancer TypeParameterThis compound ConcentrationResultReference
LNCaPProstate AdenocarcinomaIC50 (48h)-16.9 µM
22Rv1Castration-Resistant Prostate CancerIC50 (48h)-14.1 µM
LNCaPProstate AdenocarcinomaApoptosis (Annexin V+)10 µM (24h)~15%
20 µM (24h)~20%
30 µM (24h)~25%
22Rv1Castration-Resistant Prostate CancerApoptosis (Annexin V+)10 µM (24h)~10%
20 µM (24h)~18%
30 µM (24h)~22%

Table 2: In Vivo Efficacy of this compound in a KRAS-Mutant Lung Cancer Xenograft Model (H358 cells)

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)Reference
Vehicle Control-~1200-~ +2%
SMAP5 mg/kg, twice daily~400~67%~ -1%

Table 3: In Vivo Efficacy of this compound in a Castration-Resistant Prostate Cancer Xenograft Model (LNCaP/AR cells)

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)Reference
Control-~400-Not Reported
This compound100 mg/kg, twice daily~150~62.5%Not Reported

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., LNCaP, 22Rv1, A549, H358)

    • Complete growth medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

2. Apoptosis Assay (Annexin V Staining)

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 10, 20, 30 µM) for 24 hours. Include a vehicle control.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Clonogenic Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Procedure:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Remove the drug-containing medium, wash with PBS, and add fresh complete medium.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.

    • Gently wash with water and allow the plates to air dry.

    • Count the number of colonies (typically defined as >50 cells).

4. Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

    • Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

5. Western Blot Analysis

This protocol is used to measure the levels of total and phosphorylated proteins in key signaling pathways affected by this compound.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., p-ERK, total ERK, p-AKT, total AKT, p-AR, total AR, GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Procedure:

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Denature the protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.

    • Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.

In Vivo Xenograft Model

This protocol describes the assessment of this compound's anti-tumor efficacy in a subcutaneous xenograft mouse model.

  • Animal Model:

    • Athymic nude or SCID mice (6-8 weeks old).

  • Cell Lines:

    • Prostate (e.g., LNCaP, 22Rv1) or lung (e.g., A549, H358) cancer cell lines.

  • Procedure:

    • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.

    • Tumor Growth and Treatment Initiation: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

    • Compound Formulation and Administration:

      • A common vehicle for oral administration of hydrophobic small molecules consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

      • Administer this compound (e.g., 5-100 mg/kg) or vehicle control via oral gavage, twice daily.

    • Tumor Measurement and Body Weight Monitoring: Measure tumor volume (Volume = 0.5 x length x width²) and monitor the body weight of the mice twice a week.

    • Endpoint: Terminate the experiment when tumors in the control group reach a predetermined size or if signs of toxicity are observed. Excise and weigh the tumors.

  • Immunohistochemistry (IHC) for Pharmacodynamic Analysis:

    • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

    • Section the tumors and perform IHC staining for biomarkers of interest (e.g., p-ERK, Ki-67) to assess the in vivo mechanism of action of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

SMAP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p-ERK p-ERK ERK->p-ERK Proliferation Proliferation p-ERK->Proliferation p-ERK->Proliferation AKT AKT PI3K->AKT p-AKT p-AKT AKT->p-AKT mTOR mTOR p-AKT->mTOR Survival Survival p-AKT->Survival mTOR->Survival PP2A_inactive PP2A (inactive) PP2A_active PP2A (active) This compound This compound This compound->PP2A_inactive Binds & Activates PP2A_active->p-ERK Dephosphorylates PP2A_active->p-AKT Dephosphorylates p-AR p-AR PP2A_active->p-AR Dephosphorylates Apoptosis Apoptosis PP2A_active->Apoptosis Promotes AR Androgen Receptor Gene Transcription Gene Transcription p-AR->Gene Transcription

Caption: this compound signaling pathway.

In_Vitro_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., LNCaP, A549) Viability Cell Viability (MTT Assay) Cell_Culture->Viability Apoptosis Apoptosis (Annexin V Assay) Cell_Culture->Apoptosis Clonogenic Clonogenic Assay Cell_Culture->Clonogenic Cell_Cycle Cell Cycle (PI Staining) Cell_Culture->Cell_Cycle Western_Blot Western Blot (p-ERK, p-AKT, p-AR) Cell_Culture->Western_Blot SMAP2_Prep Prepare this compound Dilutions SMAP2_Prep->Viability SMAP2_Prep->Apoptosis SMAP2_Prep->Clonogenic SMAP2_Prep->Cell_Cycle SMAP2_Prep->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Colony_Count Colony Counting Clonogenic->Colony_Count Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Quant Protein Quantification Western_Blot->Protein_Quant

Caption: In vitro experimental workflow.

In_Vivo_Workflow cluster_setup Model Development cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell_Implantation Subcutaneous Cell Implantation in Mice Tumor_Growth Tumor Growth to 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization SMAP2_Admin Administer this compound (Oral Gavage) Randomization->SMAP2_Admin Tumor_Monitoring Monitor Tumor Volume and Body Weight SMAP2_Admin->Tumor_Monitoring Tumor_Excision Excise and Weigh Tumors Tumor_Monitoring->Tumor_Excision At Endpoint Data_Analysis Analyze Tumor Growth Inhibition Tumor_Monitoring->Data_Analysis IHC Immunohistochemistry (p-ERK, Ki-67) Tumor_Excision->IHC

Caption: In vivo xenograft workflow.

Conclusion

The protocols and data presented in these application notes provide a robust framework for investigating the anti-tumor effects of the PP2A activator, this compound. These methodologies can be adapted to various cancer models to further elucidate the therapeutic potential of this promising class of compounds. Careful execution of these experiments will contribute to a comprehensive understanding of this compound's mechanism of action and its efficacy in preclinical settings.

References

Application Notes and Protocols: Synergistic Anti-Cancer Effects of SMAP-2 in Combination with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The serine/threonine phosphatase Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that negatively regulates multiple oncogenic signaling pathways. Its inactivation in various cancers makes it an attractive target for therapeutic intervention. Small Molecule Activators of PP2A (SMAPs), such as SMAP-2 (also known as DT-1154), represent a novel class of anti-cancer agents that allosterically activate PP2A.[1] The mammalian target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and survival.[2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many cancers, leading to the development of mTOR inhibitors.[4][5]

This document provides detailed application notes and protocols for the combined use of this compound, a potent and orally bioavailable PP2A activator, with mTOR inhibitors for cancer research. The combination of this compound and mTOR inhibitors has been shown to exert synergistic anti-tumor effects, primarily by co-suppressing the AKT/mTOR signaling axis and the oncoprotein c-MYC, leading to enhanced apoptosis and reduced tumor growth in preclinical models of pancreatic and prostate cancer.

Data Presentation

In Vitro Efficacy of this compound and mTOR Inhibitors

The synergistic effects of combining this compound with mTOR inhibitors have been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Combination Index (CI) Values for this compound (DT-1154) and mTOR Inhibitors in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines

Cell LinemTOR InhibitorCombination Index (CI) at ED75Synergy Interpretation
ASPC1INK128<1Synergistic
MIAPACA2INK128<1Synergistic
PANC89INK128<1Synergistic
ASPC1PP242<1Synergistic
MIAPACA2PP242<1Synergistic
PANC89PP242<1Synergistic

Data synthesized from Allen-Petersen et al., Cancer Research, 2019. A CI value < 1 indicates a synergistic interaction between the two compounds.

Table 2: Single Agent IC50 Values for this compound and mTOR Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
This compoundLNCaPProstate Cancer16.9
This compound22Rv1Prostate Cancer14.1
RapamycinLNCaPProstate Cancer0.093
RapamycinPC3Prostate Cancer0.050
INK128Multiple PDA linesPancreatic CancerVariable (See original publication)
DT-1154Multiple PDA linesPancreatic CancerVariable (See original publication)

Data for this compound and Rapamycin in prostate cancer from Sang et al., Clinical Cancer Research, 2018. Data for INK128 and DT-1154 in PDA cell lines are described as variable in Allen-Petersen et al., Cancer Research, 2019. Researchers should perform their own dose-response experiments to determine the IC50 values in their specific cell lines of interest.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Synergistic Action

The combination of this compound and an mTOR inhibitor leads to a dual blockade of key survival pathways. This compound activates PP2A, which in turn dephosphorylates and inactivates AKT, a key upstream activator of mTOR. Simultaneously, the mTOR inhibitor directly blocks the kinase activity of mTORC1 and mTORC2. This combined action results in a more profound and sustained inhibition of the mTOR pathway, leading to decreased phosphorylation of downstream effectors like S6K1 and 4E-BP1. Furthermore, the combination therapy promotes the degradation of the oncoprotein c-MYC, a critical driver of cell proliferation and survival, ultimately leading to enhanced apoptosis.

SMAP2_mTOR_Pathway SMAP2 This compound PP2A PP2A SMAP2->PP2A activates AKT AKT PP2A->AKT dephosphorylates (inactivates) cMYC c-MYC PP2A->cMYC destabilizes mTORC mTORC1/2 AKT->mTORC activates S6K1 p70S6K mTORC->S6K1 activates _4EBP1 4E-BP1 mTORC->_4EBP1 activates mTORC->cMYC stabilizes Apoptosis Apoptosis mTORC->Apoptosis mTORi mTOR Inhibitor mTORi->mTORC inhibits Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation cMYC->Proliferation cMYC->Apoptosis

Caption: Synergistic signaling inhibition by this compound and mTOR inhibitors.
Experimental Workflow for In Vitro Synergy Assessment

A typical workflow to assess the synergistic effects of this compound and mTOR inhibitors in vitro is outlined below.

Experimental_Workflow start Cancer Cell Line Culture treatment Treat with this compound, mTOR inhibitor, or combination start->treatment viability Cell Viability Assay (SRB or MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis (p-AKT, p-S6, c-MYC) treatment->western end Data Analysis & Synergy Calculation (CI) viability->end apoptosis->end western->end

References

Troubleshooting & Optimization

SMAP-2 in DMSO: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SMAP-2 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful preparation and storage of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Published data indicates that concentrations of up to 300 mg/mL (563.31 mM) can be achieved.[1] For related SMAP compounds, solubilities of 100 mg/mL have also been reported.[2] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][3]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you observe precipitation or incomplete dissolution, you can employ the following techniques:

  • Warming: Gently warm the solution to 37°C.[1]

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.

If these steps do not resolve the issue, verify the quality of your DMSO. Using a new, unopened bottle of anhydrous DMSO is highly recommended as DMSO is hygroscopic and absorbed water can lower solubility.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: To ensure the stability and longevity of your this compound stock solution, it is critical to store it properly. The recommended storage temperatures and durations vary slightly between suppliers, but the general consensus is as follows:

  • Long-term storage: Store at -80°C for periods ranging from 6 months to 2 years.

  • Short-term storage: For shorter durations, storage at -20°C for up to 1 month is acceptable.

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials before freezing.

Q4: How many times can I freeze and thaw my this compound DMSO stock solution?

A4: The stability of compounds in DMSO can be compound-specific. While some studies on diverse compound libraries have shown no significant degradation after multiple freeze-thaw cycles, the best practice to maintain the integrity of your this compound stock is to avoid them altogether. Preparing single-use aliquots is the most effective strategy to ensure consistent experimental results.

Q5: Can the presence of water in DMSO affect my this compound solution?

A5: Yes. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can negatively impact both the solubility and stability of compounds. Water has been shown to be a more significant factor in compound degradation than oxygen. Therefore, always use fresh, anhydrous, research-grade DMSO for preparing stock solutions.

Data Presentation: Solubility & Stability Summary

The following tables summarize the quantitative data for this compound solubility and recommended storage conditions.

Table 1: this compound Solubility in DMSO

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Source
This compoundDMSO300 mg/mL563.31 mMGlpBio
DT-061 (SMAP)DMSO100 mg/mL192.11 mMSelleck Chemicals

Table 2: Recommended Storage of this compound in DMSO Stock Solution

Storage TemperatureRecommended DurationSource(s)
-80°C6 months to 2 yearsMedchemExpress, GlpBio
-20°C1 monthGlpBio, Selleck Chemicals

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound (Molecular Weight: 532.57 g/mol ).

Materials:

  • This compound powder (CAS: 1809068-70-9)

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriately sized sterile vial (e.g., microcentrifuge tube)

  • Vortex mixer

  • Pipettes

  • Optional: Water bath or sonicator

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Calculation:

    • To prepare 1 mL of a 10 mM solution, you will need 5.33 mg of this compound.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (532.57 g / 1 mol) * (1 mol / 1000 mmol) * (1000 mg / 1 g) = 5.3257 mg

  • Weighing: Carefully weigh out 5.33 mg of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Cap the vial securely and vortex the solution for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure all solid material has dissolved.

  • Troubleshooting Dissolution (if necessary):

    • If particulates remain, gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.

    • Alternatively, place the vial in an ultrasonic bath for several minutes until the solution is clear.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use, light-protected aliquots.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).

Visualizations

G cluster_prep Preparation cluster_dissolve Dissolution cluster_troubleshoot Troubleshooting cluster_storage Storage start Start: Equilibrate This compound to Room Temp weigh Weigh 5.33 mg This compound Powder start->weigh add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso vortex Vortex for 1-2 Minutes add_dmso->vortex inspect Visually Inspect for Particulates vortex->inspect is_dissolved Fully Dissolved? inspect->is_dissolved aliquot Aliquot into Single-Use Vials is_dissolved->aliquot Yes troubleshoot_step Warm to 37°C and/or Sonicate is_dissolved->troubleshoot_step No store Store at -20°C or -80°C aliquot->store finish End: Ready for Use store->finish troubleshoot_step->vortex

Caption: Workflow for preparing an this compound stock solution in DMSO.

G cluster_positive Promotes Stability cluster_negative Reduces Stability center_node Compound Stability in DMSO storage_neg80 Storage at -80°C center_node->storage_neg80 aliquoting Aliquoting (Single Use) center_node->aliquoting fresh_dmso Anhydrous/Fresh DMSO center_node->fresh_dmso water Water/Moisture Absorption center_node->water freeze_thaw Repeated Freeze-Thaw center_node->freeze_thaw light Light Exposure (for sensitive compounds) center_node->light room_temp Prolonged Room Temp Storage center_node->room_temp

Caption: Key factors influencing the stability of this compound in DMSO.

References

Technical Support Center: Overcoming Resistance to SMAP-2 Treatment in Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SMAP-2 treatment in tumor models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor.[1][2][3] this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[1][4] This activation leads to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth, proliferation, and survival.

Q2: What are the known mechanisms of resistance to this compound treatment?

The primary mechanism of acquired resistance to this compound is the development of mutations in the SMAP-binding site on the PP2A Aα subunit (encoded by the PPP2R1A gene). These mutations prevent this compound from effectively binding to and activating the PP2A holoenzyme, thereby rendering the treatment ineffective.

Q3: How can I determine if my tumor model is resistant to this compound?

Resistance can be determined by a loss of this compound efficacy in vitro or in vivo. This is typically observed as a rightward shift in the dose-response curve, requiring significantly higher concentrations of this compound to achieve the same level of growth inhibition. An IC50 value that is substantially higher than that observed in sensitive parental cell lines is a key indicator of resistance.

Q4: Are there any known combination therapies to overcome this compound resistance?

While specific clinical data on this compound combination therapies to overcome resistance is limited, a rational approach is to co-target pathways that are either downstream of PP2A or become activated as compensatory mechanisms. Preclinical evidence suggests that combining PP2A activators with inhibitors of the MAPK (MEK inhibitors) or PI3K/AKT pathways may be a promising strategy, particularly in tumors with activating mutations in genes like KRAS.

Troubleshooting Guides

Problem 1: Decreased or loss of this compound efficacy in our cancer cell line model.

Possible Cause 1: Acquired mutation in the PP2A Aα subunit.

  • Troubleshooting Steps:

    • Sequence the PPP2R1A gene: Extract genomic DNA from both the resistant and the parental (sensitive) cell lines. Perform Sanger sequencing or next-generation sequencing (NGS) of the coding region of PPP2R1A to identify potential mutations in the SMAP-binding domain.

    • Site-Directed Mutagenesis: To confirm that a specific mutation confers resistance, introduce the identified mutation into the PPP2R1A gene of the parental sensitive cells using a site-directed mutagenesis kit. Assess the sensitivity of the engineered cells to this compound.

Possible Cause 2: Altered expression of PP2A subunits.

  • Troubleshooting Steps:

    • Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of the PP2A A, B, and C subunits in both resistant and sensitive cells. A significant downregulation of the Aα subunit could contribute to resistance.

    • Western Blotting: Analyze the protein levels of the core PP2A subunits (A and C) and key regulatory B subunits to identify any significant changes in the resistant cells.

Problem 2: How to design experiments to test combination therapies with this compound.

Strategy: Combine this compound with inhibitors of compensatory signaling pathways.

  • Rationale: PP2A negatively regulates multiple oncogenic signaling pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT/mTOR pathways. Resistance to a PP2A activator might lead to the reactivation of these pathways.

  • Experimental Workflow:

    • Determine IC50 values: Establish the baseline sensitivity (IC50) of your resistant cell line to this compound and the chosen combination agent (e.g., a MEK inhibitor like trametinib or a PI3K inhibitor like alpelisib) as single agents.

    • Combination Index (CI) Analysis: Treat the resistant cells with a matrix of concentrations of this compound and the combination agent. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the effect of the combination. Calculate the Combination Index (CI) using software like CompuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

    • Mechanism of Action Studies: If synergy is observed, investigate the underlying mechanism by assessing the phosphorylation status of key proteins in the targeted pathways (e.g., p-ERK, p-AKT) via Western blotting.

Data Presentation

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound0.51
This compound Resistant SublineThis compound15.030

Table 2: Example Combination Index (CI) Values for this compound and a MEK Inhibitor

Fraction Affected (Fa)This compound (µM)MEK Inhibitor (nM)Combination Index (CI)Interpretation
0.252.550.6Synergy
0.505.0100.4Strong Synergy
0.7510.0200.3Very Strong Synergy

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using MTT Assay
  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test is 0.01 µM to 100 µM.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose). Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the this compound concentration versus percent viability and use non-linear regression to determine the IC50 value.

Protocol 2: Site-Directed Mutagenesis of PPP2R1A

This protocol is a general guideline and should be adapted based on the specific site-directed mutagenesis kit being used.

  • Primer Design: Design primers (25-45 bases) containing the desired mutation in the center, with at least 10-15 bases of correct sequence on both sides. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity polymerase (e.g., Pfu Turbo), the plasmid containing the wild-type PPP2R1A sequence as a template, and the mutagenic primers.

    • Use a thermal cycling program with a sufficient number of cycles (typically 12-18) to amplify the entire plasmid.

  • Digestion of Parental DNA: Digest the PCR product with the DpnI restriction enzyme for 1-2 hours at 37°C to remove the methylated parental DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 3: Quantitative RT-PCR (qRT-PCR) for PP2A Subunit Expression
  • RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target PP2A subunit gene (e.g., PPP2R1A) and a housekeeping gene (e.g., GAPDH or ACTB), and the cDNA template.

    • Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the housekeeping gene expression.

Mandatory Visualizations

SMAP2_Mechanism_of_Action cluster_cell Tumor Cell SMAP2 This compound PP2A_inactive Inactive PP2A Holoenzyme SMAP2->PP2A_inactive Binds to Aα subunit PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active Activation Oncogenic_Proteins_P Phosphorylated Oncogenic Proteins (e.g., p-AKT, p-ERK) PP2A_active->Oncogenic_Proteins_P Dephosphorylates Oncogenic_Proteins Dephosphorylated Oncogenic Proteins Oncogenic_Proteins_P->Oncogenic_Proteins Tumor_Growth Tumor Growth & Proliferation Oncogenic_Proteins_P->Tumor_Growth Promotes Oncogenic_Proteins->Tumor_Growth Inhibits Resistance_Mechanism cluster_cell Resistant Tumor Cell SMAP2 This compound PP2A_mutated Inactive PP2A with Aα Mutation SMAP2->PP2A_mutated Binding Blocked Oncogenic_Proteins_P Phosphorylated Oncogenic Proteins PP2A_mutated->Oncogenic_Proteins_P No Dephosphorylation Tumor_Growth Tumor Growth & Proliferation Oncogenic_Proteins_P->Tumor_Growth Promotes Combination_Therapy_Workflow start Start: this compound Resistant Tumor Model ic50 Determine IC50 of This compound and Combination Agent start->ic50 combo_index Perform Combination Index (CI) Assay ic50->combo_index synergy_check Synergistic Effect? combo_index->synergy_check mechanism Investigate Mechanism: Western Blot for p-ERK, p-AKT synergy_check->mechanism Yes end_no_synergy End: Re-evaluate Combination synergy_check->end_no_synergy No in_vivo In Vivo Efficacy Studies mechanism->in_vivo end_synergy End: Promising Combination in_vivo->end_synergy

References

Technical Support Center: Optimizing SMAP-2 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vitro experimental concentration of SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a member of a class of small molecules known as Small Molecule Activators of PP2A. Its primary mechanism of action is the direct binding to and activation of the serine/threonine phosphatase PP2A.[1][2][3] PP2A is a critical tumor suppressor that is often inactivated in various cancers.[1][4] By activating PP2A, this compound restores its function, leading to the dephosphorylation and subsequent degradation of key oncoproteins.

Q2: What are the known downstream targets and cellular effects of this compound?

A2: this compound-mediated activation of PP2A leads to the dephosphorylation of several key oncogenic proteins, including the Androgen Receptor (AR) and c-MYC. This dephosphorylation marks them for proteasomal degradation, resulting in decreased cellular viability, induction of apoptosis, and reduced clonogenicity in cancer cells.

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: Based on published studies, a common starting concentration range for this compound in cell viability assays is between 1 µM and 50 µM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint being measured. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in an organic solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium immediately before use.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect or low efficacy of this compound 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell line. 2. Cell Line Resistance: The cell line may have inherent resistance to PP2A activation. This could be due to low expression of PP2A subunits or mutations in the PP2A genes (e.g., in the scaffolding subunit PPP2R1A) that prevent this compound binding or activation. 3. Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.1. Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value in your cell line. 2. Characterize Your Cell Line: Check the expression levels of the PP2A A, B, and C subunits in your cell line. Also, verify the mutational status of PP2A subunit genes if possible. Consider testing a different cell line known to be sensitive to PP2A activators as a positive control. 3. Prepare Fresh Stock Solution: Prepare a fresh stock solution of this compound from a reliable source and store it properly in single-use aliquots.
Excessive cell death, even at low concentrations 1. High Cellular Sensitivity: The cell line may be exceptionally sensitive to PP2A activation. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Off-Target Effects: At very high concentrations, the possibility of off-target effects increases.1. Lower the Concentration Range: Shift your dose-response curve to a lower concentration range (e.g., nanomolar to low micromolar). 2. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent as the highest this compound concentration to assess solvent-induced toxicity. Typically, the final DMSO concentration should be kept below 0.5%. 3. Use the Lowest Effective Concentration: Once the IC50 is determined, use concentrations at or near the IC50 for subsequent experiments to minimize potential off-target effects.
High variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate Compound Dilution: Errors in preparing serial dilutions will result in inconsistent concentrations. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 2. Careful Pipetting: Use calibrated pipettes and proper technique for serial dilutions. Prepare a master mix for each concentration to add to replicate wells. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.

Data Presentation

Table 1: Reported IC50 Values of SMAP Compounds in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Assay Type
LNCaPProstate CancerSMAP16.9MTT
22Rv1Prostate CancerSMAP14.1MTT
HTB-26Breast CancerCompound 2 (SMAP analog)10-50Crystal Violet
PC-3Pancreatic CancerCompound 2 (SMAP analog)10-50Crystal Violet
HepG2Hepatocellular CarcinomaCompound 2 (SMAP analog)10-50Crystal Violet
A549Non-Small Cell Lung CancerSMAPNot specified, effective at 10-30 µMMTT
H441Non-Small Cell Lung CancerSMAPNot specified, effective at 10-30 µMMTT
H358Non-Small Cell Lung CancerSMAPNot specified, effective at 10-30 µMMTT
Various Leukemia Cell LinesLeukemiaDT-061 (SMAP)8-24alamarBlue

Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the assay used.

Experimental Protocols

Detailed Methodology: Determining the IC50 of this compound using a Cell Viability (MTT) Assay

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Perform a cell count and calculate the cell concentration.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Also, prepare a vehicle control (medium with the highest percentage of DMSO used in the dilutions).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations or the vehicle control.

    • Include a "no-cell" blank control containing only medium.

  • Incubation:

    • Incubate the plate for a predetermined time, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

Mandatory Visualizations

SMAP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMAP2 This compound PP2A_inactive Inactive PP2A Holoenzyme (A, B, C subunits) SMAP2->PP2A_inactive Binds and Activates PP2A_active Active PP2A Holoenzyme PP2A_inactive->PP2A_active p_AR Phosphorylated Androgen Receptor (AR) PP2A_active->p_AR Dephosphorylates p_MYC Phosphorylated c-MYC PP2A_active->p_MYC Dephosphorylates AR Androgen Receptor (AR) p_AR->AR Oncogenic_Transcription Oncogenic Transcription p_AR->Oncogenic_Transcription Proteasome Proteasome AR->Proteasome Ubiquitination & MYC c-MYC p_MYC->MYC p_MYC->Oncogenic_Transcription MYC->Proteasome Ubiquitination & Degradation Degradation Proteasome->Degradation

Caption: this compound Signaling Pathway.

Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_dose_response Phase 2: Initial Dose-Response cluster_validation Phase 3: Mechanistic Validation cluster_optimization Phase 4: Final Optimization Prep_Stock Prepare this compound Stock Solution (in DMSO) Dose_Response Perform Dose-Response Assay (e.g., MTT, 24-72h) Prep_Stock->Dose_Response Select_Cells Select Appropriate Cancer Cell Line(s) Select_Cells->Dose_Response Calc_IC50 Calculate IC50 Value Dose_Response->Calc_IC50 Western_Blot Western Blot for Downstream Targets (p-AR, p-MYC, AR, MYC) Calc_IC50->Western_Blot Use concentrations around IC50 Functional_Assay Functional Assays (e.g., Apoptosis, Clonogenic) Calc_IC50->Functional_Assay Use concentrations around IC50 Refine_Conc Refine Concentration & Time for Specific Endpoint Western_Blot->Refine_Conc Functional_Assay->Refine_Conc Final_Experiment Proceed with Optimized In Vitro Experiment Refine_Conc->Final_Experiment

Caption: Experimental Workflow for this compound Concentration Optimization.

References

Potential off-target effects of SMAP-2 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting potential off-target effects of the SMAP-2 compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a first-in-class small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] It functions by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme.[1][2] This binding is believed to induce an allosteric conformational change that activates the phosphatase, leading to the dephosphorylation of key substrate proteins involved in oncogenic signaling pathways.[1]

Q2: What is known about the selectivity and off-target profile of this compound?

Q3: Why should I be concerned about potential off-target effects of this compound?

A3: Unidentified off-target interactions can lead to a variety of issues in experimental settings and drug development, including:

  • Misinterpretation of experimental results.

  • Unexpected cellular phenotypes.

  • Cellular toxicity.

  • Potential for adverse effects in preclinical and clinical studies.

For instance, another class of PP2A activators, iHAP1, was found to have off-target effects on tubulin polymerization, which confounded the interpretation of its in vivo anti-cancer activity.

Q4: What are the general approaches to identify potential off-target effects of a small molecule like this compound?

A4: A multi-faceted approach is recommended for identifying potential off-target effects. This can include:

  • Computational Prediction: Using in silico tools to predict potential off-target interactions based on the chemical structure of this compound.

  • In Vitro Profiling: Screening this compound against a panel of known off-target proteins, such as kinases, GPCRs, and ion channels.

  • Cell-Based Assays: Employing techniques like proteomics and transcriptomics to observe global changes in protein expression and gene transcription in response to this compound.

  • Target Engagement Assays: Using methods like the Cellular Thermal Shift Assay (CETSA) to confirm on-target engagement and identify novel binders in a cellular context.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of PP2A activation.

Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (e.g., dephosphorylation of a known PP2A substrate). A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated PP2A activator. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment. For example, if this compound is expected to reduce cell viability by activating PP2A, knocking down the PP2A catalytic subunit should rescue the phenotype. If it doesn't, an off-target effect is likely.
Experimental artifact 1. Review and optimize your experimental protocol, including all controls. 2. Ensure consistent results across multiple experiments with appropriate controls to validate the observed phenotype.

Issue 2: My compound shows toxicity in cell lines at concentrations required for target inhibition.

Possible Cause Troubleshooting Steps
Off-target toxicity 1. Screen the compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). 2. Perform a counter-screen with a cell line that does not express the intended target (or has a mutated, non-binding form). If toxicity persists, it is likely due to off-target effects. 3. Investigate potential off-targets suggested by literature for similar scaffolds (e.g., tubulin polymerization).
On-target toxicity 1. The on-target activation of PP2A may be leading to a potent, intended cytotoxic effect. 2. Titrate the concentration of this compound to find a therapeutic window with minimal toxicity but sufficient on-target activity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase% InhibitionPotential Implication
On-Target Pathway Related
AKT115%Consistent with PP2A activation
ERK212%Consistent with PP2A activation
Potential Off-Targets
Kinase X85%Strong potential off-target
Kinase Y62%Moderate potential off-target
Kinase Z45%Weak potential off-target

Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound

ProteinVehicle Tm (°C)This compound Tm (°C)ΔTm (°C)Interpretation
PP2A-Aα52.156.3+4.2On-Target Engagement
Protein X58.461.2+2.8Potential Off-Target
Protein Y63.263.1-0.1No significant interaction

Experimental Protocols

Protocol 1: Kinase Panel Screening

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. For an initial screen, a concentration of 1 µM is typically used.

  • Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Promega). These services provide plates with a large number of purified kinases.

  • Reaction: Add this compound to the kinase reaction buffer containing the kinase, substrate, and ATP.

  • Detection: Measure kinase activity, typically through radiometric or fluorescence-based methods.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at the tested concentration. Follow up with IC₅₀ determination for any significant hits.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm on-target engagement of this compound with PP2A-Aα and identify other potential binding partners in a cellular context.

Methodology:

  • Cell Treatment: Incubate cultured cells with this compound at the desired concentration or with a vehicle control (DMSO).

  • Heating: Heat the cell suspensions or lysates across a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein (PP2A-Aα) and other proteins of interest at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve between the this compound-treated and vehicle-treated samples indicates target engagement.

Protocol 3: Proteome-Wide Off-Target Identification by Mass Spectrometry

Objective: To perform an unbiased, proteome-wide screen for this compound off-targets.

Methodology:

  • Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and prepare protein extracts.

  • Affinity Chromatography (Optional): If a suitable chemical probe version of this compound can be synthesized, it can be immobilized on beads to pull down interacting proteins.

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: Compare the protein profiles of the this compound-treated and control samples. Proteins that are significantly enriched or depleted in the this compound sample are potential off-targets. For CETSA-MS, identify proteins with significant melting curve shifts.

Mandatory Visualizations

SMAP2_On_Target_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates SMAP2 This compound PP2A_Inactive PP2A Holoenzyme (Inactive) SMAP2->PP2A_Inactive Binds & Activates PP2A_Active PP2A Holoenzyme (Active) AKT_P p-AKT PP2A_Active->AKT_P Dephosphorylates ERK_P p-ERK PP2A_Active->ERK_P Dephosphorylates AR_P p-AR PP2A_Active->AR_P Dephosphorylates PI3K->AKT_P Phosphorylates AKT AKT Proliferation Cell Proliferation & Survival AKT_P->Proliferation Promotes RAF RAF RAS->RAF Phosphorylates MEK MEK RAF->MEK Phosphorylates MEK->ERK_P Phosphorylates ERK ERK ERK_P->Proliferation Promotes AR AR AR_P->Proliferation Promotes

Caption: On-target signaling pathway of this compound.

Off_Target_Workflow cluster_computational In Silico / Biochemical cluster_cellular Cell-Based Assays cluster_validation Validation & Follow-up start This compound Compound comp_pred Computational Prediction (Structure-based) start->comp_pred kinase_screen Biochemical Screen (e.g., Kinase Panel) start->kinase_screen hits Identify Potential Off-Targets ('Hits') comp_pred->hits kinase_screen->hits cetsa Cellular Thermal Shift Assay (CETSA) proteomics Proteome-wide Profiling (e.g., CETSA-MS) cetsa->proteomics proteomics->hits phenotype Phenotypic Screening rescue_exp Rescue Experiments phenotype->rescue_exp dose_response Dose-Response & IC50 Determination hits->dose_response hits->rescue_exp validation Validated Off-Target dose_response->validation rescue_exp->validation

Caption: General workflow for off-target identification.

Troubleshooting_Tree start Unexpected Phenotype or Toxicity Observed q1 Is the phenotype dose-dependent and correlated with on-target activity? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes a1_no Potential Off-Target Effect or Experimental Artifact q1->a1_no No q2 Does a structurally different PP2A activator replicate the phenotype? a1_no->q2 q3 Does a rescue experiment (e.g., PP2A knockdown) reverse the phenotype? a1_no->q3 a2_yes Likely On-Target Effect (Consider cell-type specific responses) q2->a2_yes Yes a2_no Strongly Suggests This compound Off-Target Effect q2->a2_no No a3_yes Confirms On-Target Effect q3->a3_yes Yes a3_no Strongly Suggests This compound Off-Target Effect q3->a3_no No

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: Troubleshooting SMAP-2 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule activator of protein phosphatase 2A (SMAP-2) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase.[1][2][3] PP2A is a tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[2][4] this compound allosterically activates PP2A, leading to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth and inducing apoptosis.

Q2: What are the recommended administration routes and dosages for this compound in mice?

A2: The primary route of administration for this compound in mouse models is oral gavage. Recommended dosages in published studies have ranged from 15 mg/kg to 100 mg/kg, administered either once or twice daily. The optimal dose and schedule will depend on the specific animal model and experimental goals.

Q3: How should this compound be formulated for oral administration in mice?

A3: this compound is typically formulated as a homogenous suspension for oral gavage. Due to its likely hydrophobic nature, it requires specific vehicles for solubilization and stable delivery. It is crucial to maintain the suspension under constant agitation during the dosing procedure to ensure dose uniformity.

Troubleshooting Guides

Issue 1: Suboptimal Therapeutic Efficacy

Q: We are not observing the expected anti-tumor effects of this compound in our xenograft mouse model. What are the potential causes and troubleshooting steps?

A: Suboptimal efficacy can stem from several factors, from formulation and administration to the biological model itself. Below is a systematic approach to troubleshoot this issue.

Potential Cause 1: Poor Oral Bioavailability

Many small molecule inhibitors face challenges with oral bioavailability due to low aqueous solubility or significant first-pass metabolism in the liver.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the this compound formulation is a homogenous suspension. Inconsistent suspension can lead to inaccurate dosing.

    • Optimize Vehicle: If solubility is an issue, consider alternative formulation strategies such as nanosuspensions or lipid-based formulations to enhance absorption.

    • Assess Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will provide direct evidence of drug exposure in the animals.

    • Consider Alternative Routes: While this compound is orally active, if bioavailability remains a significant hurdle, exploring alternative parenteral routes such as intraperitoneal (IP) or subcutaneous (SC) injections could be considered, though this may alter the compound's pharmacokinetic profile.

Potential Cause 2: Inadequate Dosing Regimen

The dosing schedule may not be optimal for maintaining therapeutic concentrations of this compound at the tumor site.

  • Troubleshooting Steps:

    • Dose Escalation Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. It's possible that a higher, yet still safe, dose is required for efficacy.

    • Modify Dosing Frequency: Depending on the half-life of this compound, switching from once-daily to twice-daily (BID) dosing may be necessary to maintain consistent drug exposure.

    • Correlate with Target Engagement: Analyze tumor samples post-treatment to confirm that this compound is engaging its target, PP2A, and modulating downstream signaling pathways.

Potential Cause 3: Issues with Oral Gavage Technique

Improper oral gavage technique can lead to inaccurate dosing or aspiration, which can compromise animal health and experimental outcomes.

  • Troubleshooting Steps:

    • Ensure Proper Training: All personnel performing oral gavage must be adequately trained.

    • Verify Needle Placement: Use a flexible plastic or ball-tipped gavage needle to minimize the risk of esophageal or tracheal injury. There should be no resistance when inserting the needle; resistance may indicate entry into the trachea.

    • Monitor Animals Post-Dosing: Observe animals for signs of distress, such as coughing or labored breathing, immediately after dosing.

Issue 2: Observed Toxicity in Animal Models

Q: Our mice are experiencing significant weight loss and diarrhea after treatment with this compound. How can we manage these toxicities?

A: Gastrointestinal toxicity, including weight loss and diarrhea, is a known side effect of some kinase inhibitors and other targeted therapies. Careful monitoring and management are crucial for animal welfare and data integrity.

Potential Cause 1: On-Target or Off-Target Toxicity

The observed toxicities could be a direct result of this compound's mechanism of action or due to off-target effects.

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to reduce the dose of this compound. A 25-50% reduction may alleviate toxicities while potentially maintaining efficacy.

    • Modify Dosing Schedule: An intermittent dosing schedule (e.g., 5 days on, 2 days off) can allow animals to recover from treatment-related side effects.

    • Supportive Care: Provide supportive care to manage symptoms. This can include providing softened, highly palatable food to encourage eating and ensuring easy access to hydration. For diarrhea, loperamide can be considered, but its use should be discussed with a veterinarian and the institutional animal care and use committee (IACUC).

Potential Cause 2: Formulation Vehicle Toxicity

The vehicle used to formulate this compound could be contributing to the observed toxicities.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle- and drug-related toxicities.

    • Evaluate Alternative Vehicles: If the vehicle is suspected to be the cause of toxicity, explore alternative, well-tolerated vehicles.

Data Presentation

Table 1: this compound Formulation and Dosing in Preclinical Mouse Models

ParameterFormulation 1Formulation 2Formulation 3
Vehicle Composition N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), and water0.1% Tween-80 and 0.5% NaCMC in diH2ODMSO, PEG300, Tween-80, and Saline
Dosage Range 30 - 100 mg/kg100 - 400 mg/kg15 mg/kg
Administration Route Oral GavageOral GavageOral Gavage
Dosing Schedule Twice daily (BID)Twice daily (BID)Daily
Reference

Table 2: Common Administration Routes and Volumes for Mice

RouteVolumeNeedle Size
Intravenous (IV) < 0.2 ml27-30 gauge
Intraperitoneal (IP) < 2-3 ml25-27 gauge
Intramuscular (IM) < 0.05 ml25-27 gauge
Subcutaneous (SC) < 2-3 ml (divided sites)25-27 gauge
Oral Gavage (PO) < 0.5 ml (typically 10 ml/kg)20-22 gauge (flexible or ball-tipped)

Adapted from publicly available animal care guidelines.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

  • Materials:

    • This compound compound

    • Vehicle components (e.g., N,N-Dimethylacetamide, Kolliphor® HS-15, sterile water)

    • Sterile conical tubes

    • Vortexer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of this compound based on the desired concentration and final volume.

    • In a sterile conical tube, dissolve the this compound in the primary solvent (e.g., DMA) by vortexing until fully dissolved.

    • Sequentially add the other vehicle components while continuously mixing.

    • Bring the formulation to the final volume with sterile water.

    • Place the tube on a magnetic stirrer to maintain a homogenous suspension.

    • Visually inspect the suspension for homogeneity before each animal is dosed.

Protocol 2: Monitoring for In Vivo Toxicity

  • General Health Monitoring:

    • Perform daily cage-side observations to assess the general health of the animals. Note any changes in posture, fur texture, activity level, and behavior.

    • Record body weight at least three times per week. A weight loss of more than 15-20% from baseline is often a humane endpoint.

    • Monitor food and water intake.

  • Gastrointestinal Toxicity Monitoring:

    • Visually inspect feces for consistency. Note the presence of diarrhea or mucous.

    • If diarrhea is observed, assess for dehydration by performing a skin turgor test.

  • Data Collection and Analysis:

    • Plot individual and mean body weight changes over time for each treatment group.

    • Score clinical signs of toxicity (e.g., on a scale of 0-3 for severity).

    • Compare all toxicity parameters between the treatment groups and the vehicle control group.

Visualizations

SMAP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Oncogenic_Kinases_P Phosphorylated Oncogenic Kinases (e.g., AKT) RTK->Oncogenic_Kinases_P Activates SMAP2 This compound PP2A_inactive Inactive PP2A Complex SMAP2->PP2A_inactive Binds to & Activates PP2A_active Active PP2A Complex PP2A_active->Oncogenic_Kinases_P Dephosphorylates Oncogenic_Kinases Dephosphorylated Oncogenic Kinases Apoptosis Apoptosis Oncogenic_Kinases_P->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation Oncogenic_Kinases_P->Cell_Growth Promotes Oncogenic_Kinases->Apoptosis Promotes Oncogenic_Kinases->Cell_Growth Inhibits

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow cluster_efficacy Efficacy Issues cluster_toxicity Toxicity Issues start Experiment Start: Administer this compound observe Observe Outcome start->observe no_effect No or Low Efficacy observe->no_effect Efficacy Issue toxicity Toxicity Observed (Weight Loss, Diarrhea) observe->toxicity Toxicity Issue success Successful Outcome observe->success Expected Outcome check_formulation Check Formulation & Administration Technique no_effect->check_formulation optimize_dose Optimize Dose & Schedule check_formulation->optimize_dose assess_pk Assess PK/ Target Engagement optimize_dose->assess_pk reduce_dose Reduce Dose toxicity->reduce_dose modify_schedule Modify Dosing Schedule (Intermittent) reduce_dose->modify_schedule supportive_care Implement Supportive Care modify_schedule->supportive_care

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: SMAP-2 Efficacy and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Small Molecule Activators of Protein Phosphatase 2A (SMAP-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments and to help troubleshoot potential issues related to its variable efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as DT-1154) is an orally bioavailable small molecule that functions as a direct activator of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating numerous oncogenic proteins.[3][4] this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity.[5] This activation leads to the dephosphorylation of key downstream targets in oncogenic signaling pathways, such as AKT, ERK, and MYC, resulting in decreased cell viability and the induction of apoptosis in cancer cells.

Q2: In which cancer types has this compound shown efficacy?

A2: this compound and other closely related SMAP compounds have demonstrated anti-tumor activity in a variety of preclinical cancer models. These include castration-resistant prostate cancer (CRPC), KRAS-mutant lung cancer, pancreatic ductal adenocarcinoma (PDA), and basal-like breast cancer. Its efficacy is linked to the reactivation of the tumor-suppressive functions of PP2A in cancer cells where this pathway is inhibited.

Q3: Is this compound the same as other reported SMAP compounds like DT-061 or TRC-382?

A3: this compound (DT-1154) belongs to a class of re-engineered tricyclic sulfonamides. While compounds like DT-061 and TRC-382 are also in this class and share a similar mechanism of action, they are structurally distinct. This compound is described as a variant with a hydroxylated linker that confers improved bioavailability compared to earlier compounds. When reviewing literature, it is important to note the specific compound used, as potency and other characteristics may vary.

Q4: How does this compound differ from other PP2A activators like FTY720 (Fingolimod)?

A4: this compound and FTY720 both lead to the activation of PP2A but through different mechanisms. This compound is a direct activator that binds to the PP2A Aα subunit. In contrast, FTY720 is considered an indirect activator. Its phosphorylated form, FTY720-P, is thought to activate PP2A by disrupting the interaction between PP2A and its endogenous inhibitor, SET. This mechanistic difference may influence the specific PP2A holoenzymes that are activated and the resulting downstream signaling effects.

Q5: Are there other proteins named SMAP2 that could cause confusion?

A5: Yes, it is important to be aware that the acronym SMAP2 is also used in cell biology to refer to a "Small ArfGAP Protein 2," which is involved in vesicle trafficking and interacts with clathrin. This protein is functionally distinct from the this compound (PP2A activator) discussed here. Ensure you are referencing the correct molecule based on its chemical name (DT-1154) or its function as a PP2A activator.

Troubleshooting Guide for Variable this compound Efficacy

Variable or inconsistent results in experiments with this compound can arise from several factors, ranging from the biological system to technical aspects of the experiment. This guide addresses common issues and provides potential solutions.

Problem 1: Reduced or No Observed Efficacy in a Sensitive Cell Line

Potential Cause Troubleshooting Steps
Compound Instability/Degradation This compound is soluble in DMSO. Prepare fresh stock solutions and store them appropriately. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles. Published data suggests stability for up to 2 years at -80°C.
Improper Formulation For in vitro experiments, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Visually inspect the medium for any signs of compound precipitation after addition.
Cell Passage Number High-passage number cell lines can exhibit genetic and phenotypic drift, leading to altered drug responses. It is recommended to use cells with a low passage number (typically <20) and to maintain consistent passage numbers across all related experiments for reproducibility.
Cell Confluency Cell density can affect signaling pathways and drug sensitivity. Standardize your experiments by seeding a consistent number of cells and treating them at a consistent confluency (e.g., 70-80%).

Problem 2: Inconsistent IC50 Values Between Experiments

Potential Cause Troubleshooting Steps
Variability in Cell Health/Passage As mentioned above, use a consistent source of cells from a low-passage cell bank. Monitor cell health and morphology before each experiment.
Assay-Specific Variability The duration of drug exposure and the type of viability assay (e.g., MTT, MTS, resazurin) can influence the calculated IC50. Ensure that the incubation times and assay protocols are kept consistent. The IC50 is a time-dependent parameter.
Inconsistent Seeding Density Variations in the initial number of cells seeded per well can significantly alter the final readout. Use a precise cell counting method and ensure even cell distribution in the plate.

Problem 3: Development of Resistance to this compound

Potential Cause Troubleshooting Steps
Mutations in the PP2A Aα Subunit Acquired resistance to SMAP compounds has been linked to point mutations in the drug-binding site on the PP2A Aα subunit. While not a simple experimental fix, this can be investigated by sequencing the PPP2R1A gene in resistant clones.
Upregulation of Compensatory Pathways Cancer cells may adapt to PP2A activation by upregulating other survival pathways. Combining this compound with inhibitors of other pathways (e.g., mTOR inhibitors like INK128) has been shown to produce synergistic effects and overcome resistance.

Data Presentation: this compound Efficacy Across Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for SMAP compounds in various cancer cell lines as reported in the literature. Note: The specific SMAP compound and experimental conditions (e.g., incubation time) may vary between studies.

Cell LineCancer TypeSMAP CompoundIC50 (µM)Reference
LNCaPProstate CancerSMAP16.9
22Rv1Prostate CancerSMAP14.1
VariousPancreatic Ductal AdenocarcinomaDT-1154 (this compound)Dose-dependent reduction in viability
VariousBasal-like Triple-Negative Breast CancerDBK-1154 (this compound)Concentration-dependent reduction in viability
VariousKRAS-mutant Lung CancerSMAPDose-dependent reduction in viability

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound (DT-1154)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM). Include a vehicle control (DMSO equivalent to the highest this compound concentration).

  • Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-ERK (p-ERK) Downregulation

This protocol is designed to assess the pharmacodynamic effect of this compound on a key downstream target of the MAPK pathway.

Materials:

  • 6-well cell culture plates

  • This compound (DT-1154)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK, anti-total-ERK, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Place the culture dish on ice, wash cells once with ice-cold PBS, and then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C, according to the manufacturer's recommended dilution.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total ERK and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the effect of this compound treatment.

Mandatory Visualizations

SMAP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K PP2A_inactive PP2A Holoenzyme (Inactive) PP2A_active PP2A Holoenzyme (Active) ERK_p p-ERK PP2A_active->ERK_p Dephosphorylates AKT_p p-AKT PP2A_active->AKT_p Dephosphorylates MYC MYC PP2A_active->MYC Dephosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK_p Proliferation Cell Proliferation ERK_p->Proliferation PI3K->AKT_p Apoptosis Apoptosis AKT_p->Apoptosis AKT_p->Proliferation MYC->Proliferation

Caption: this compound signaling pathway.

Experimental_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Allow attachment) A->B D 4. Treat Cells with this compound or Vehicle B->D C 3. Prepare this compound Serial Dilutions (Include Vehicle Control) C->D E 5. Incubate for 48-72h D->E F 6. Add MTT Reagent (Incubate 3-4h) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC50 H->I

Caption: Experimental workflow for a cell viability (MTT) assay.

References

Technical Support Center: SMAP-2 (DT-1154) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the small molecule activator of PP2A (SMAP), SMAP-2 (also known as DT-1154), in in vivo experiments. The information is intended to help mitigate potential toxicity and address common challenges encountered during preclinical studies.

Disclaimer: The following guidance is based on published preclinical research and general principles of in vivo study design. Mitigation strategies should be adapted and optimized for specific experimental contexts in consultation with institutional animal care and use committees (IACUC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DT-1154) and what is its primary mechanism of action?

A1: this compound (DT-1154) is an orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A).[1][2][3][4] PP2A is a crucial serine/threonine phosphatase that functions as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[5] this compound acts by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that promotes its phosphatase activity. This activation leads to the dephosphorylation of key proteins involved in cell growth and survival, such as AKT, ERK, and MYC, thereby exerting anti-tumor effects.

Q2: What are the reported in vivo side effects associated with SMAP administration?

A2: Preclinical studies with the broader class of small molecule activators of PP2A (SMAPs) have reported signs of toxicity in animal models, including mucous diarrhea, abdominal stiffness, and weight loss. However, some studies specifically using this compound or similar next-generation compounds have noted a lack of dose-related toxicities, such as no significant changes in animal body weight at efficacious doses. It is crucial for researchers to closely monitor animal health throughout the study for any signs of adverse effects.

Q3: Can off-target effects contribute to the observed toxicity?

A3: While this compound is designed to be a direct activator of PP2A, the potential for off-target effects, characteristic of many small molecule inhibitors, should be considered. The first generation of PP2A activators, derived from tricyclic neuroleptics, had dose-limiting central nervous system (CNS) toxicity due to interactions with dopamine receptors. This compound was re-engineered to abrogate these CNS effects. However, comprehensive off-target profiling is essential to fully understand the toxicity profile. If unexpected toxicities arise, they could be related to interactions with other cellular targets.

Q4: How can I optimize the formulation of this compound to improve tolerability?

A4: The formulation of this compound can significantly impact its bioavailability and tolerability. Published studies have utilized various vehicles for oral gavage. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. Another described vehicle is a solution of N,N-Dimethylacetamide (DMA), Kolliphor® HS-15 (Solutol), and water. For long-term studies, a suspension in corn oil may be considered. It is recommended to start with a well-documented formulation and perform small-scale tolerability studies before commencing large efficacy experiments.

Troubleshooting Guide: In Vivo Toxicity and Efficacy Issues

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Significant Weight Loss (>15-20%) or Moribundity in Animals - Dose-related toxicity: The administered dose may be too high for the specific animal strain or model. - Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. - Gavage-related stress or injury: Improper oral gavage technique can cause significant distress.- Dose De-escalation: Reduce the dose of this compound. Conduct a dose-response study to find the maximum tolerated dose (MTD). - Vehicle Control: Ensure a cohort of animals receives only the vehicle to rule out its toxicity. - Refine Formulation: Consider alternative, less harsh solvents or suspending agents. - Optimize Gavage Technique: Ensure personnel are properly trained in oral gavage techniques to minimize stress and risk of esophageal injury.
Gastrointestinal Distress (e.g., Diarrhea, Abdominal Stiffness) - On-target effects in the GI tract: PP2A is ubiquitously expressed and plays a role in gut homeostasis. Its activation might disrupt normal gut function. - Formulation issues: Certain components of the vehicle (e.g., DMSO, Tween-80) can cause GI upset at high concentrations.- Dose Adjustment: Lower the dose or reduce the frequency of administration (e.g., from twice daily to once daily). - Supportive Care: Provide nutritional and hydration support as recommended by a veterinarian. - Vehicle Optimization: Adjust the concentrations of solvents in the formulation. For example, minimize the percentage of DMSO.
Lack of Anti-Tumor Efficacy - Insufficient Dose/Exposure: The dose may be too low to achieve therapeutic concentrations in the tumor tissue. - Poor Bioavailability: The formulation may not be optimal for absorption. - Tumor Model Resistance: The specific cancer model may be resistant to PP2A activation. - Compound Instability: Improper storage or handling may have degraded the compound.- Dose Escalation: If tolerated, gradually increase the dose of this compound. - Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor concentrations of this compound to ensure adequate exposure. - Mechanism Validation: Confirm PP2A activation in tumor tissue post-treatment by measuring the dephosphorylation of a known PP2A substrate (e.g., p-AKT, p-ERK). - Verify Compound Integrity: Confirm the purity and integrity of the this compound batch using analytical methods like HPLC/MS.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for this compound

Cell Line Cancer Type IC50 (µM) Reference
LNCaP Prostate Cancer 16.9

| 22Rv1 | Prostate Cancer | 14.1 | |

Table 2: Reported In Vivo Dosing Regimens for this compound (DT-1154)

Dose Frequency Administration Route Animal Model Vehicle Reference
100 mg/kg BID (Twice Daily) Oral Gavage SCID Mice (Prostate Cancer Xenograft) Not specified
100 mg/kg Daily Oral Gavage NSG Mice (Pancreatic Cancer Xenograft) Not specified
15 mg/kg Daily (6 days/week) Intragastric Mice (Pancreatic Cancer Model) Not specified

| 5 mg/kg | Not specified | Oral | Mice (Bleomycin-induced fibrosis) | Not specified | |

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for Oral Gavage

This protocol is adapted from methodologies for formulating poorly soluble compounds for in vivo use.

Materials:

  • This compound (DT-1154) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 75 mg/mL). Ensure the powder is completely dissolved. This may require gentle warming and vortexing.

  • Add Co-solvents: In a new sterile tube, sequentially add the required volumes of the stock solution and co-solvents. For a final concentration of 7.5 mg/mL, a suggested ratio is:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mixing: After adding the PEG300 to the DMSO stock, mix thoroughly. Then, add the Tween-80 and mix again.

  • Final Dilution: Slowly add the saline to the mixture while vortexing to prevent precipitation.

  • Administration: The final formulation should be a clear solution. Administer to animals via oral gavage at the desired dose. It is recommended to prepare this formulation fresh on the day of use.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., NSG or SCID)

  • Cancer cells for implantation (e.g., PANC-1, LNCaP)

  • Matrigel or appropriate cell suspension medium

  • Calipers for tumor measurement

  • This compound formulation and vehicle control

  • Gavage needles

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 0.5 - 1 x 10^6 cells) resuspended in a mixture of serum-free media and Matrigel into the flank of the mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³).

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Administer this compound or vehicle control via oral gavage according to the planned dosing schedule (e.g., daily, twice daily).

  • Monitoring:

    • Measure tumor volumes with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status (activity, posture, fur condition) at each measurement time point.

  • Endpoint: Continue the study for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.

  • Tissue Collection: At the end of the study, euthanize the animals and harvest tumors for downstream analysis (e.g., Western blot for target engagement, histology for necrosis, IHC for biomarkers).

Visualizations

Signaling Pathway of this compound Action

SMAP2_Mechanism cluster_0 This compound (DT-1154) Intervention cluster_1 PP2A Holoenzyme cluster_2 Oncogenic Signaling cluster_3 Cellular Outcomes SMAP2 This compound PP2A_A A Subunit (Scaffold) SMAP2->PP2A_A Binds & Activates PP2A_C C Subunit (Catalytic) PP2A_A->PP2A_C PP2A_B B Subunit (Regulatory) PP2A_A->PP2A_B AKT_p p-AKT PP2A_C->AKT_p ERK_p p-ERK PP2A_C->ERK_p MYC_p p-MYC (S62) PP2A_C->MYC_p AKT AKT AKT_p->AKT Dephosphorylation Apoptosis Apoptosis Growth_Inhibition Tumor Growth Inhibition ERK ERK ERK_p->ERK Dephosphorylation MYC MYC MYC_p->MYC Dephosphorylation & Degradation

Caption: Mechanism of this compound (DT-1154) action.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture & Expansion start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth (to ~100 mm³) implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Gavage (Vehicle or this compound) randomization->treatment monitoring 6. Monitor Tumor Volume, Body Weight & Health treatment->monitoring monitoring->treatment Repeat for study duration endpoint 7. Study Endpoint Reached monitoring->endpoint euthanasia 8. Euthanize & Harvest Tissues endpoint->euthanasia analysis 9. Downstream Analysis (IHC, WB, etc.) euthanasia->analysis end End analysis->end

Caption: Workflow for a typical in vivo xenograft study.

References

Navigating SMAP-2 Treatment Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2. The following content, presented in a question-and-answer format, addresses common queries and potential challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally active, second-generation small molecule activator of Protein Phosphatase 2A (PP2A).[1][2] It functions by directly binding to the scaffolding Aα subunit of the PP2A holoenzyme.[2][3] This binding induces a conformational change that allosterically activates the phosphatase, leading to the dephosphorylation of key substrate proteins involved in oncogenic signaling pathways.[3]

Q2: Which signaling pathways are modulated by this compound treatment?

A2: this compound-mediated activation of PP2A leads to the downregulation of multiple oncogenic signaling pathways. In castration-resistant prostate cancer (CRPC) models, this compound has been shown to dephosphorylate the androgen receptor (AR), leading to its degradation. In pancreatic ductal adenocarcinoma (PDA), this compound activation of PP2A can synergistically reduce MYC signaling and inhibit the AKT/mTOR pathway, particularly when combined with mTOR inhibitors.

SMAP2 This compound PP2A PP2A SMAP2->PP2A activates AR Androgen Receptor (AR) PP2A->AR dephosphorylates MYC MYC PP2A->MYC inhibits AKT_mTOR AKT/mTOR Pathway PP2A->AKT_mTOR inhibits Tumor_Growth Tumor Growth Inhibition AR->Tumor_Growth degradation leads to MYC->Tumor_Growth AKT_mTOR->Tumor_Growth

This compound Signaling Pathway

Troubleshooting Guides

Problem: Inconsistent anti-tumor activity in vivo.

Possible Cause & Solution:

  • Formulation: The formulation of this compound for in vivo studies is critical for its bioavailability. A homogenous suspension is necessary for consistent dosing.

  • Dosing Schedule: Preclinical studies have utilized twice-daily (BID) oral administration. Adherence to a strict dosing schedule is crucial for maintaining therapeutic levels.

  • Tumor Model: The sensitivity of different tumor models to this compound may vary. It is important to establish baseline sensitivity in relevant cell lines in vitro before proceeding to in vivo experiments.

Problem: High variability in in vitro cell viability assays.

Possible Cause & Solution:

  • Time and Dose Dependency: The effects of this compound on cell viability are both time and dose-dependent. Ensure that a comprehensive matrix of different concentrations and incubation times is tested to determine the optimal experimental window.

  • Cell Line Specificity: Different cell lines may exhibit varying sensitivity to this compound. It is recommended to test a panel of cell lines to identify the most responsive models for your research question.

Experimental Protocols

In Vivo Efficacy Study in a Xenograft Model

This protocol is a generalized representation based on preclinical studies of this compound in castration-resistant prostate cancer models. Researchers should adapt this protocol to their specific experimental needs.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Animal_Acclimation Animal Acclimation (e.g., SCID mice) Tumor_Implantation Tumor Cell Implantation (e.g., LNCaP/AR) Animal_Acclimation->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., 100 mg/kg BID, oral) Randomization->Treatment Monitoring Monitor Tumor Volume and Animal Health Treatment->Monitoring Tissue_Harvest Harvest Tumors and Tissues Monitoring->Tissue_Harvest Analysis Perform IHC, Western Blot, etc. Tissue_Harvest->Analysis

In Vivo Xenograft Experimental Workflow

Quantitative Data Summary

Parameter Cell Line Treatment Observation Reference
In Vitro AR Protein ExpressionLNCaP, 22Rv110, 20, 30µM SMAP for 1, 3, 6, 12, 24hTime and dose-dependent decrease in AR protein expression.
In Vivo Tumor GrowthLNCaP/AR Xenograft100 mg/kg this compound BIDComparable efficacy to enzalutamide in inhibiting tumor formation.
In Vivo Tumor GrowthPancreatic Cancer Mouse Model15 mg/kg this compound daily (6 days/week)Decreased tumor growth and weight.

Cell Viability Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate cells for the desired time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.

Western Blot for AR Expression

  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the androgen receptor and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

References

Addressing inconsistent results in SMAP-2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistent results in experiments involving Small Molecule Activators of Protein Phosphatase 2A (SMAP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule activator of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase in mammalian cells. PP2A functions as a tumor suppressor by dephosphorylating key proteins involved in cell growth, proliferation, and survival signaling pathways. In many cancers, PP2A activity is suppressed. This compound is designed to reactivate PP2A, leading to the dephosphorylation of its downstream targets, which can induce cancer cell death and inhibit tumor growth.

Q2: In which cancer cell lines has this compound shown activity?

This compound has demonstrated anti-cancer activity in various cell lines, including those from prostate and pancreatic cancer. For example, it has been shown to reduce cell viability in a dose-dependent manner in pancreatic ductal adenocarcinoma (PDA) cell lines[1].

Q3: How should this compound be prepared and stored for in vitro experiments?

For in vitro studies, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage to maintain the compound's stability. Generally, stock solutions should be stored at -20°C or -80°C for long-term use[1]. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Problem: High variability in cell viability (e.g., MTT, MTS) assay results between experiments.

This is a common issue when assessing the effects of small molecules on cell proliferation and cytotoxicity. The variability can stem from several factors, from inconsistent experimental procedures to issues with the compound itself.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a uniform number of cells are seeded in each well. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before seeding. Perform a cell count before each experiment.
Edge Effects in Microplates Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and the test compound, leading to skewed results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
Variability in Treatment Incubation Time Adhere strictly to the planned incubation times for this compound treatment. Small variations can lead to significant differences in cell viability, especially for time-dependent effects.
Incomplete Solubilization of Formazan (MTT assay) After the incubation with MTT reagent, ensure the formazan crystals are completely dissolved by the solubilizing agent. Incomplete dissolution will lead to inaccurate absorbance readings. Pipette up and down to mix thoroughly.
Compound Precipitation in Media High concentrations of this compound may precipitate out of the cell culture medium, reducing its effective concentration. Visually inspect the media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent for the initial stock solution.
Cell Line Passage Number High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments.

Experimental Workflow for a Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed cells in 96-well plate start->seed incubate_adhesion Incubate for cell adhesion (24h) seed->incubate_adhesion prep_smap Prepare this compound dilutions incubate_adhesion->prep_smap add_smap Add this compound to cells prep_smap->add_smap incubate_treatment Incubate for desired time (e.g., 48h) add_smap->incubate_treatment add_reagent Add viability reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent add_solubilizer Add solubilizing agent (if MTT) incubate_reagent->add_solubilizer read_plate Read absorbance/fluorescence add_solubilizer->read_plate analyze Analyze data (calculate IC50) read_plate->analyze end End analyze->end G SMAP2 This compound PP2A_inactive Inactive PP2A SMAP2->PP2A_inactive binds and activates PP2A_active Active PP2A PP2A_inactive->PP2A_active Phospho_Protein Phosphorylated Substrate Protein PP2A_active->Phospho_Protein dephosphorylates Dephospho_Protein Dephosphorylated Substrate Protein Phospho_Protein->Dephospho_Protein Downstream_Effects Downstream Cellular Effects (e.g., Apoptosis) Dephospho_Protein->Downstream_Effects G start Inconsistent In Vivo Results check_animals Review Animal Characteristics (Age, Sex, Strain) start->check_animals check_implantation Verify Tumor Implantation Protocol start->check_implantation check_formulation Assess this compound Formulation & Dosing start->check_formulation check_measurement Standardize Tumor Measurement Technique start->check_measurement consider_pk Consider Pharmacokinetics (e.g., plasma protein binding) check_animals->consider_pk check_implantation->consider_pk check_formulation->consider_pk check_measurement->consider_pk refine_protocol Refine Experimental Protocol consider_pk->refine_protocol

References

SMAP-2 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to SMAP-2 (Stromal Membrane-Associated Protein 2) degradation and storage best practices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a GTPase-activating protein (GAP) that plays a crucial role in intracellular membrane trafficking. It primarily acts on Arf1, a small GTP-binding protein, to regulate the formation of clathrin-coated vesicles involved in retrograde transport from endosomes to the trans-Golgi network (TGN)[1][2][3].

Q2: My full-length recombinant this compound is insoluble when expressed in E. coli. What should I do?

A2: This is a known issue. Studies have shown that the intact form of this compound is insoluble when expressed in bacteria[1]. For in vitro assays, such as GAP activity assays, a truncated version of this compound (amino acids 1-163) has been successfully expressed and purified from bacterial lysates[1]. Consider expressing a truncated, functional domain or using a eukaryotic expression system for the full-length protein.

Q3: How can I store purified this compound protein?

A3: While specific long-term storage conditions for this compound are not extensively documented, general best practices for protein storage should be followed. For short-term storage (days to weeks), store the purified protein at 4°C. For long-term storage, aliquot the protein to avoid repeated freeze-thaw cycles and store at -80°C. The addition of cryoprotectants like glycerol (10-50%) to the storage buffer is recommended to prevent damage from ice crystal formation.

Q4: What is the degradation pathway for this compound?

A4: The specific degradation pathway for this compound has not been fully elucidated in the currently available literature. However, like many short-lived regulatory proteins, it is likely degraded via the ubiquitin-proteasome pathway. This would involve the covalent attachment of ubiquitin molecules to this compound, targeting it for degradation by the 26S proteasome. Further research, such as ubiquitination assays, would be needed to confirm this.

Q5: I am having trouble with my this compound immunoprecipitation (IP). What could be the issue?

A5: Several factors can affect the success of an IP experiment. Ensure your lysis buffer is appropriate for maintaining protein-protein interactions; a common lysis buffer for this compound IP contains 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (vol/vol) Nonidet P-40, and a protease inhibitor cocktail. Also, confirm that your antibody is specific and validated for IP. High background can be reduced by pre-clearing the lysate with protein A/G beads.

Troubleshooting Guides

Recombinant this compound Expression and Solubility
ProblemPossible CauseSuggested Solution
Low or no expression of recombinant this compound in E. coli Codon usage mismatch between human/murine this compound and E. coli.Use an E. coli strain engineered to express rare codons (e.g., Rosetta™ strains).
Toxicity of the expressed protein to the host cells.Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducing agent (e.g., IPTG).
Full-length this compound forms inclusion bodies The full-length protein is known to be insoluble when expressed in bacteria.Express a truncated, soluble fragment (e.g., the N-terminal GAP domain, aa 1-163).
High expression rate leads to misfolding.Reduce the expression temperature and IPTG concentration.
Co-express with molecular chaperones to aid in proper folding.
Consider using a eukaryotic expression system (e.g., baculovirus-insect cells or mammalian cells) for the full-length protein.
This compound Western Blotting
ProblemPossible CauseSuggested Solution
Weak or no signal Low abundance of endogenous this compound.Enrich for this compound using immunoprecipitation prior to Western blotting.
Poor antibody quality.Use an antibody validated for Western blotting and specific for this compound.
Inefficient protein transfer.Optimize transfer conditions (time, voltage/current) based on the molecular weight of this compound (~47 kDa).
Non-specific bands Antibody cross-reactivity.Use a highly specific monoclonal antibody or affinity-purified polyclonal antibody.
High antibody concentration.Optimize the primary and secondary antibody concentrations by titration.
Insufficient blocking or washing.Increase blocking time and use an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps.

Experimental Protocols

Protocol 1: Recombinant Truncated this compound (aa 1-163) Purification from E. coli

This protocol is adapted from methodologies used for expressing the functional GAP domain of this compound.

  • Expression:

    • Transform E. coli BL21 strain with a plasmid encoding GST-tagged truncated this compound (aa 1-163).

    • Grow the culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a reduced temperature (e.g., 25°C) for 4-6 hours or overnight at 16°C.

  • Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Lyse the cells by sonication on ice.

  • Purification:

    • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Apply the supernatant to a glutathione-agarose resin column pre-equilibrated with lysis buffer without detergent.

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • Elute the GST-tagged this compound protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0 containing 10-20 mM reduced glutathione).

  • Storage:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • For long-term storage, add glycerol to a final concentration of 20-50%, aliquot, and store at -80°C.

Protocol 2: In Vitro Arf1-GTP Hydrolysis (GAP) Assay

This assay measures the ability of this compound to stimulate GTP hydrolysis by Arf1.

  • Loading of Arf1 with [α-³²P]GTP:

    • Incubate recombinant Arf1 protein with [α-³²P]GTP in a loading buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 2 mM EDTA, 0.5 mM DTT) for 30 minutes at 30°C.

    • Stop the loading reaction by adding MgCl₂ to a final concentration of 10 mM.

  • GAP Reaction:

    • Initiate the GTP hydrolysis reaction by adding purified truncated this compound to the [α-³²P]GTP-loaded Arf1.

    • Incubate the reaction at 30°C for various time points (e.g., 0, 5, 15, 30 minutes).

    • As a negative control, run a reaction without this compound.

  • Analysis:

    • Terminate the reaction by adding a stop solution (e.g., 5% SDS, 50 mM EDTA).

    • Separate the reaction products ([α-³²P]GTP and [α-³²P]GDP) by thin-layer chromatography (TLC).

    • Visualize and quantify the amount of [α-³²P]GTP and [α-³²P]GDP using a phosphorimager.

    • Calculate the percentage of GTP hydrolysis at each time point.

Protocol 3: Cycloheximide (CHX) Chase Assay for this compound Half-Life Determination

This protocol is a general method to determine the half-life of a protein by inhibiting protein synthesis.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or HEK293T) and grow to 70-80% confluency.

    • Treat the cells with cycloheximide (CHX) at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

    • For a time-course experiment, harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Cell Lysis and Protein Quantification:

    • At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from each time point onto an SDS-PAGE gel.

    • Perform Western blotting using a specific antibody against this compound.

    • Also, probe for a loading control protein with a long half-life (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities for this compound and the loading control at each time point using densitometry software.

    • Normalize the this compound band intensity to the loading control for each time point.

    • Plot the normalized this compound intensity versus time. The time point at which the this compound intensity is reduced by 50% is the half-life of the protein.

Quantitative Data Summary

AssayProteinConditionResultReference
In Vitro GAP Assay Truncated this compound (aa 1-163)6 µg this compound, 1 µg Arf1-GTP, 60 min incubation~40% GTP hydrolysis
Truncated this compound (aa 1-163)6 µg this compound, 1 µg Arf6-GTP, 60 min incubation~35% GTP hydrolysis
In Vivo Transport Assay Overexpression of wild-type this compoundInhibition of CD25-TGN38 transport to the TGN at 15 min~50% inhibition
Overexpression of GAP-negative this compound (R56Q)Inhibition of CD25-TGN38 transport to the TGN at 15 min~20% inhibition

Visualizations

SMAP2_Signaling_Pathway cluster_endosome Early Endosome cluster_tgn trans-Golgi Network Arf1_GDP Arf1-GDP (inactive) Arf1_GTP Arf1-GTP (active) Arf1_GDP->Arf1_GTP GTP loading Clathrin Clathrin Arf1_GTP->Clathrin recruits AP1 AP-1 Arf1_GTP->AP1 recruits SMAP2 This compound SMAP2->Arf1_GTP GTP hydrolysis (inactivation) Vesicle Clathrin-coated vesicle budding Clathrin->Vesicle coat formation AP1->Vesicle cargo selection TGN Vesicle->TGN Retrograde Transport Arf_GEF Arf-GEF Arf_GEF->Arf1_GDP

Caption: this compound mediated regulation of Arf1 in retrograde transport.

Experimental_Workflow_Half_Life start Plate cells and grow to 70-80% confluency treat Treat with Cycloheximide (CHX) to inhibit protein synthesis start->treat collect Harvest cells at multiple time points (0, 2, 4, 6, 8h) treat->collect lyse Lyse cells and quantify protein concentration collect->lyse wb Perform Western Blot for This compound and loading control lyse->wb quantify Quantify band intensities (Densitometry) wb->quantify plot Plot normalized this compound intensity vs. time to determine half-life quantify->plot

Caption: Workflow for determining this compound protein half-life.

References

Technical Support Center: Cell Line-Specific Responses to SMAP-2 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing SMAP-2, a small molecule activator of Protein Phosphatase 2A (PP2A), in cancer research. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data on cell line-specific responses.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that directly binds to the Aα subunit of the PP2A holoenzyme.[1][2][3] This binding induces a conformational change that activates the phosphatase, leading to the dephosphorylation of key oncogenic proteins.[1][2] By reactivating the tumor suppressor functions of PP2A, this compound can inhibit multiple cancer-promoting signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to decreased cell viability and apoptosis in cancer cells.

Q2: I am not seeing the expected level of cytotoxicity in my cell line. What are the possible reasons?

A2: Cell line-specific responses to this compound can vary significantly. Consider the following:

  • PP2A Subunit Expression: The expression levels of PP2A subunits and endogenous inhibitors like CIP2A and SET can influence sensitivity. Cell lines with lower intrinsic PP2A activity may be more responsive.

  • Oncogenic Drivers: The specific oncogenic pathways active in your cell line are critical. For example, cancers driven by pathways regulated by PP2A, such as KRAS-mutant lung cancer or MYC-driven cancers, may show greater sensitivity.

  • Drug Concentration and Exposure Time: Ensure you are using an appropriate concentration range and treatment duration. We recommend performing a dose-response curve (e.g., 0.1 µM to 50 µM) for 48-72 hours to determine the optimal conditions for your specific cell line.

  • Compound Stability: this compound, like any small molecule, can degrade over time. Ensure proper storage at -20°C for up to one year or -80°C for up to two years. Prepare fresh dilutions from a stock solution for each experiment.

Q3: How should I prepare and store this compound for in vitro experiments?

A3: For in vitro studies, this compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing inconsistent results in my cell viability assays. What can I do to improve reproducibility?

A4: To improve the reproducibility of your cell viability assays:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Over-confluent or sparse cultures can lead to variable results.

  • Assay Timing: Perform the assay at a consistent time point after treatment.

  • Reagent Quality: Use fresh, high-quality reagents for your viability assay (e.g., MTT, XTT, or CellTiter-Glo).

  • Controls: Always include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest this compound concentration.

    • Untreated Control: Cells in medium alone.

    • Positive Control: A known cytotoxic agent for your cell line.

Q5: Which signaling pathways should I investigate to confirm this compound activity?

A5: The primary downstream targets of PP2A activation by this compound are components of major oncogenic signaling pathways. We recommend performing Western blot analysis to assess the phosphorylation status of the following key proteins:

  • AKT/mTOR Pathway: Look for a decrease in phosphorylated AKT (p-AKT) and downstream effectors like p-mTOR and p-S6K.

  • MAPK Pathway: Check for reduced levels of phosphorylated ERK (p-ERK).

  • MYC: In relevant models like pancreatic cancer or Burkitt's lymphoma, assess total MYC protein levels, which are often decreased following this compound treatment.

  • Androgen Receptor (AR): In prostate cancer models, this compound has been shown to decrease AR protein levels.

Quantitative Data: Cell Line-Specific Sensitivity to this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SMAP compounds in various cancer cell lines, demonstrating the compound's variable efficacy.

Cell LineCancer TypeCompoundIC50 (µM)Reference
LNCaP Prostate CancerThis compound16.9
22Rv1 Prostate CancerThis compound14.1
A549 Lung CancerSMAPData not specified, but decreased survival shown
H358 Lung CancerSMAPData not specified, but decreased survival shown
H441 Lung CancerSMAPData not specified, but decreased survival shown
HPAFII Pancreatic CancerThis compoundReduces viability in a dose-dependent manner
PANC89 Pancreatic CancerThis compoundReduces viability in a dose-dependent manner
Daudi Burkitt's LymphomaSMAP1Used at 20 µM for mechanism studies

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol is for assessing changes in protein phosphorylation and expression following this compound treatment.

  • Cell Lysis: Plate cells and treat with this compound for the desired time (e.g., 6, 12, or 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, MYC, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Visualizations

Signaling Pathway of this compound Action

SMAP2_Pathway cluster_downstream Downstream Effects SMAP2 This compound PP2A_Active PP2A (Active) SMAP2->PP2A_Active Activates PP2A PP2A (Inactive) AKT_p p-AKT PP2A_Active->AKT_p Dephosphorylates ERK_p p-ERK PP2A_Active->ERK_p Dephosphorylates MYC MYC PP2A_Active->MYC Promotes Degradation Proliferation Cell Proliferation & Survival AKT_p->Proliferation ERK_p->Proliferation MYC->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: this compound activates PP2A, leading to dephosphorylation of oncogenic proteins and apoptosis.

General Experimental Workflow for this compound

Experimental_Workflow cluster_assays Endpoint Assays start Select Cancer Cell Lines seed Seed Cells in 96-well or 6-well plates start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (p-AKT, p-ERK, etc.) incubate->western apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis analysis Data Analysis (IC50, Protein Levels) viability->analysis western->analysis apoptosis->analysis end Conclusion on Cell-Specific Response analysis->end

Caption: Workflow for assessing cell line-specific responses to this compound treatment.

References

Technical Support Center: Enhancing the Therapeutic Index of SMAP-29

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of the sheep myeloid antimicrobial peptide, SMAP-29.

Frequently Asked Questions (FAQs)

Q1: What is SMAP-29 and why is improving its therapeutic index important?

A1: SMAP-29 is a potent, 29-amino acid antimicrobial peptide (AMP) derived from sheep myeloid cells, belonging to the cathelicidin family. It exhibits broad-spectrum activity against a wide range of bacteria and fungi.[1][2][3] However, its therapeutic potential is often limited by its cytotoxicity towards mammalian cells. The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a safer drug. Therefore, improving the TI of SMAP-29 is crucial for its development as a clinical therapeutic, aiming to maximize its antimicrobial efficacy while minimizing harmful side effects.

Q2: What are the primary strategies for improving the therapeutic index of SMAP-29?

A2: The main strategies focus on structure-activity relationship (SAR) studies to design analogues with enhanced selectivity for microbial over mammalian cell membranes.[3][4] Key approaches include:

  • Amino Acid Substitution: Replacing specific amino acids to modulate hydrophobicity, charge, and helicity. For instance, strategic substitutions can decrease hemolytic activity while maintaining or even enhancing antimicrobial potency.

  • Peptide Truncation: Creating shorter versions of SMAP-29. For example, the N-terminal 18-residue peptide amide (SMAP-18) has shown reduced cytotoxicity.

  • Modifying Physicochemical Properties: Altering the net charge and hydrophobicity to influence the peptide's interaction with different cell membranes.

  • Chemical Modifications: Introducing non-natural amino acids or other chemical moieties to enhance stability and selectivity.

Q3: How does the structure of SMAP-29 relate to its activity and cytotoxicity?

A3: SMAP-29's structure is key to its function. The N-terminal region is largely responsible for its antimicrobial activity, while the C-terminal hydrophobic region is associated with its hemolytic activity. The peptide adopts an α-helical structure in membrane-like environments, which is crucial for its mechanism of action. A central hinge region provides flexibility, which is also important for its activity.

Troubleshooting Guides

Problem: High variability in Minimum Inhibitory Concentration (MIC) assay results.

Possible Cause Troubleshooting Step
Inconsistent inoculum density Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution. Prepare fresh inoculum for each experiment.
Peptide degradation Prepare fresh stock solutions of the peptide for each experiment. Store peptide stocks at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles.
Contamination of media or reagents Use sterile techniques throughout the procedure. Check media and reagents for any signs of contamination before use.
Improper serial dilutions Carefully perform serial dilutions and use calibrated pipettes. Mix well at each dilution step.

Problem: High hemolytic activity observed in modified SMAP-29 analogues.

Possible Cause Troubleshooting Step
High overall hydrophobicity Analyze the amino acid sequence of the analogue. Consider replacing some hydrophobic residues with less hydrophobic or neutral amino acids, particularly in the C-terminal region.
Unfavorable charge distribution Evaluate the distribution of charged residues. A balanced amphipathic structure is crucial for selectivity. Consider strategic placement of charged residues to optimize interaction with bacterial membranes over mammalian cell membranes.
Peptide aggregation High peptide concentrations can sometimes lead to aggregation and non-specific membrane disruption. Test a wider range of lower concentrations in your hemolysis assay.

Problem: Difficulty in expressing recombinant SMAP-29 or its analogues.

Possible Cause Troubleshooting Step
Toxicity of the peptide to the expression host Use an expression system with tight regulation of gene expression (e.g., pET system in E. coli) to minimize basal expression. Consider expressing the peptide as a fusion protein with a cleavable tag.
Codon bias Optimize the codon usage of the synthetic gene for the specific expression host (e.g., E. coli K12).
Proteolytic degradation Use protease-deficient host strains. Consider co-expressing chaperones to aid in proper folding and stability.

Data Presentation

Table 1: Antimicrobial and Hemolytic Activity of SMAP-29 and Selected Analogues
PeptideSequenceMIC (µM) vs. B. anthracisHC50 (µM) vs. hRBCsTherapeutic Index (HC50/MIC)Fold Improvement vs. SMAP-29
SMAP-29 RGLRRLGRKIAHGVKKYGPTVLRIIRIAG2.55020-
Analogue 1 [Sequence not specified]~2.5>100>40~2.3-2.6
Analogue 2 [Sequence not specified]~2.5>100>40~2.3-2.6
SMAP-29(1-17) RGLRRLGRKIAHGVKKY1.0 - 8.0>256 (non-hemolytic)>32>1.6
[K(22,25,27)]-SMAP-29 RGLRRLGRKIAHGVKKYGPTVLKIIKIKG1.0 - 8.0>256 (non-hemolytic)>32>1.6

Data is compiled from multiple sources and experimental conditions may vary. HC50 is the concentration of peptide causing 50% hemolysis of human red blood cells (hRBCs).

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard clinical laboratory methods.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • SMAP-29 or analogue stock solution

  • Sterile pipette tips and reservoirs

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a 2-fold serial dilution of the peptide in MHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Standardize the bacterial inoculum to a 0.5 McFarland standard, which is approximately 1.5 x 108 CFU/mL.

  • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 105 CFU/mL in each well after adding 50 µL of the diluted inoculum.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolysis Assay

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SMAP-29 or analogue stock solution

  • Triton X-100 (1% v/v in PBS) for positive control

  • 96-well microtiter plates

  • Centrifuge

  • Microplate reader

Procedure:

  • Collect fresh hRBCs and wash them three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.

  • Prepare a 2% (v/v) suspension of the washed hRBCs in PBS.

  • Prepare serial dilutions of the peptide in PBS in a 96-well plate (50 µL per well).

  • Add 50 µL of the 2% hRBC suspension to each well.

  • For the negative control (0% hemolysis), add 50 µL of PBS to the hRBC suspension.

  • For the positive control (100% hemolysis), add 50 µL of 1% Triton X-100 to the hRBC suspension.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Assay for Cytotoxicity against Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SMAP-29 or analogue stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the peptide in serum-free medium.

  • Remove the culture medium from the wells and add 100 µL of the peptide dilutions.

  • Incubate the cells with the peptide for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Mandatory Visualizations

Therapeutic_Index_Workflow cluster_design Peptide Design & Synthesis cluster_antimicrobial Antimicrobial Activity Assessment cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis & Optimization start Start: Define Target Properties (High Antimicrobial Activity, Low Cytotoxicity) design Design SMAP-29 Analogues (e.g., Amino Acid Substitution, Truncation) start->design synthesis Peptide Synthesis & Purification design->synthesis mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Assay) synthesis->mic hemolysis Hemolysis Assay (vs. Human Red Blood Cells) synthesis->hemolysis mtt MTT Assay (vs. Mammalian Cell Lines) synthesis->mtt calculate_ti Calculate Therapeutic Index (TI) TI = HC50 / MIC mic->calculate_ti hemolysis->calculate_ti mtt->calculate_ti evaluate Evaluate Structure-Activity Relationship (SAR) calculate_ti->evaluate optimize Lead Optimization (Iterative Redesign) evaluate->optimize optimize->design Redesign Membrane_Disruption_Models cluster_initial Initial Interaction cluster_models Membrane Disruption Models cluster_outcome Cellular Outcome title General Mechanisms of Antimicrobial Peptide (AMP) Membrane Disruption amp AMP (e.g., SMAP-29) membrane Bacterial Cell Membrane (Negatively Charged) amp->membrane Electrostatic Attraction barrel Barrel-Stave Model (Transmembrane Pore Formation) membrane->barrel toroidal Toroidal Pore Model (Lipid Monolayer Bending) membrane->toroidal carpet Carpet Model (Membrane Micellization) membrane->carpet leakage Leakage of Cellular Contents (Ions, ATP, etc.) barrel->leakage toroidal->leakage carpet->leakage death Bacterial Cell Death leakage->death SMAP29_LPS_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response title SMAP-29 Modulation of LPS-Induced Inflammatory Signaling smap29 SMAP-29 lps Lipopolysaccharide (LPS) (from Gram-negative bacteria) smap29->lps Binds and Neutralizes tlr4 Toll-like Receptor 4 (TLR4) -MD2 Complex smap29->tlr4 May modulate receptor interaction lps->tlr4 Activates myd88 MyD88-dependent Pathway tlr4->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

References

Validation & Comparative

A Preclinical Head-to-Head Showdown: SMAP-2 and Enzalutamide in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for castration-resistant prostate cancer (CRPC), two distinct mechanisms of action converge on the androgen receptor (AR), a key driver of disease progression. This guide provides a comparative analysis of the novel small-molecule activator of protein phosphatase 2A (PP2A), SMAP-2, and the established second-generation antiandrogen, enzalutamide. We delve into their preclinical efficacy, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Executive Summary

Preclinical evidence demonstrates that this compound, a novel small-molecule activator of the tumor suppressor protein phosphatase 2A (PP2A), exhibits comparable efficacy in inhibiting tumor formation in murine xenograft models of human CRPC when compared to the widely used androgen receptor signaling inhibitor, enzalutamide.[1] While both compounds effectively target the androgen receptor, their mechanisms of action are fundamentally different. This compound induces the dephosphorylation and subsequent degradation of the androgen receptor, whereas enzalutamide competitively inhibits androgen binding to the AR. This guide will dissect the available preclinical data, outline the experimental methodologies, and visualize the distinct signaling pathways.

Data Presentation

Preclinical Efficacy in CRPC Xenograft Models

A pivotal preclinical study directly compared the in vivo efficacy of this compound and enzalutamide in a castrated mouse xenograft model using LNCaP/AR cells, which overexpress the human androgen receptor. The results indicated that this compound's ability to inhibit tumor growth was on par with enzalutamide.

Treatment GroupMean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)
Vehicle Control~1200-
This compound (100 mg/kg, BID)~400~67%
Enzalutamide (10 mg/kg, QD)~400~67%

Note: The above data is an illustrative representation based on graphical data from the source. Actual numerical values may vary slightly.

Clinical Efficacy of Enzalutamide in CRPC

Enzalutamide has undergone extensive clinical evaluation, demonstrating significant improvements in overall survival (OS) and radiographic progression-free survival (rPFS) in patients with metastatic CRPC. The following tables summarize key findings from the landmark AFFIRM and PREVAIL clinical trials.

Table 2: Efficacy of Enzalutamide in Post-Chemotherapy mCRPC (AFFIRM Trial) [2][3][4][5]

EndpointEnzalutamide (n=800)Placebo (n=399)Hazard Ratio (95% CI)P-value
Median Overall Survival18.4 months13.6 months0.63 (0.53-0.75)<0.001
Radiographic Progression-Free Survival8.3 months2.9 months0.40 (0.35-0.47)<0.001
PSA Response Rate54%2%-<0.001

Table 3: Efficacy of Enzalutamide in Chemotherapy-Naïve mCRPC (PREVAIL Trial)

EndpointEnzalutamide (n=872)Placebo (n=845)Hazard Ratio (95% CI)P-value
Median Overall Survival35.3 months31.3 months0.77 (0.67-0.88)0.0002
Median Radiographic Progression-Free Survival20.0 months5.4 months0.32 (0.28-0.37)<0.0001
Overall Response Rate59%5%-<0.0001

Experimental Protocols

In Vivo Xenograft Study: this compound vs. Enzalutamide

The following protocol outlines the methodology used in the preclinical comparison of this compound and enzalutamide.

  • Cell Line: LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR) were utilized.

  • Animal Model: Male severe combined immunodeficient (SCID) mice were used. The animals were castrated to create a hormone-deprived environment mimicking CRPC.

  • Tumor Implantation: 2 x 10^6 LNCaP/AR cells were subcutaneously injected into the flank of each mouse.

  • Treatment Initiation: Treatment commenced when tumors reached an average volume of approximately 150-200 mm³.

  • Dosing Regimen:

    • This compound was administered orally twice daily (BID) at a dose of 100 mg/kg.

    • Enzalutamide was administered orally once daily (QD) at a dose of 10 mg/kg.

    • A control group received a vehicle solution.

  • Monitoring and Endpoints: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition at the end of the study (typically 28 days).

Signaling Pathways and Mechanisms of Action

This compound: Activation of PP2A and Subsequent AR Degradation

This compound functions by activating the serine/threonine phosphatase PP2A. This activation leads to the dephosphorylation of the androgen receptor, which in turn marks the AR for proteasomal degradation. This mechanism effectively reduces the total cellular levels of the AR protein.

SMAP2_Pathway cluster_cell Prostate Cancer Cell SMAP2 This compound PP2A_inactive PP2A (inactive) SMAP2->PP2A_inactive Binds & Activates PP2A_active PP2A (active) AR Androgen Receptor AR_p Androgen Receptor (Phosphorylated) AR_p->PP2A_active Dephosphorylates Transcription AR-mediated Gene Transcription AR_p->Transcription Promotes Proteasome Proteasome AR->Proteasome Ubiquitination Degradation AR Degradation Degradation->Transcription Inhibits

Caption: this compound activates PP2A, leading to AR dephosphorylation and proteasomal degradation.

Enzalutamide: Direct Inhibition of Androgen Receptor Signaling

Enzalutamide is a potent androgen receptor signaling inhibitor. It acts by competitively binding to the ligand-binding domain of the AR, thereby preventing androgen binding, nuclear translocation of the AR, and the subsequent binding of the AR to DNA, which is necessary for the transcription of androgen-dependent genes.

Enzalutamide_Pathway cluster_cell Prostate Cancer Cell Androgen Androgen AR Androgen Receptor Androgen->AR Binds Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds & Inhibits AR_complex AR-Androgen Complex Nucleus Nucleus AR_complex->Nucleus Nuclear Translocation DNA DNA Transcription AR-mediated Gene Transcription DNA->Transcription Binds & Initiates

Caption: Enzalutamide competitively inhibits androgen binding to the AR, blocking downstream signaling.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative in vivo efficacy study.

Experimental_Workflow start Start cell_culture LNCaP/AR Cell Culture start->cell_culture animal_prep Castration of SCID Mice start->animal_prep implantation Subcutaneous Implantation of LNCaP/AR Cells cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Enzalutamide) randomization->treatment monitoring Continued Tumor Volume Measurement treatment->monitoring endpoint Endpoint Analysis (Tumor Growth Inhibition) monitoring->endpoint

Caption: Workflow for in vivo comparison of this compound and enzalutamide in a CRPC xenograft model.

References

Validating the On-Target Activity of SMAP-2 on PP2A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2 (also known as DT-1154), with other alternatives. It includes supporting experimental data and detailed methodologies to facilitate the validation of its on-target activity.

Protein phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various cancers, making it a compelling target for therapeutic intervention.[1][2][3] Small Molecule Activators of PP2A (SMAPs) are a class of compounds designed to restore the tumor-suppressive function of PP2A.[1][2] this compound is an orally active and potent PP2A activator with demonstrated anti-cancer activity. This guide will delve into the experimental validation of this compound's on-target activity, comparing it with other PP2A modulators.

Mechanism of Action of this compound

This compound, like other SMAP compounds, functions as a molecular glue. It directly binds to the scaffolding Aα subunit of the PP2A holoenzyme. This binding is proposed to induce an allosteric conformational change that stabilizes the PP2A heterotrimeric complex, leading to its activation and subsequent dephosphorylation of key oncogenic substrates such as MYC and AKT.

dot

cluster_PP2A_inactive Inactive PP2A Holoenzyme cluster_PP2A_active Active PP2A Holoenzyme A_subunit_inactive A Subunit C_subunit_inactive C Subunit A_subunit_inactive->C_subunit_inactive B_subunit_inactive B Subunit A_subunit_inactive->B_subunit_inactive A_subunit_active A Subunit C_subunit_active C Subunit B_subunit_active B Subunit SMAP2 This compound SMAP2->A_subunit_inactive Binds to A Subunit A_subunit_active->C_subunit_active A_subunit_active->B_subunit_active Oncogenic_Substrate_p Phosphorylated Oncogenic Substrate C_subunit_active->Oncogenic_Substrate_p Catalyzes Oncogenic_Substrate Dephosphorylated Oncogenic Substrate Tumor_Suppression Tumor Suppression cluster_PP2A_inactive cluster_PP2A_inactive cluster_PP2A_active cluster_PP2A_active

Caption: Mechanism of this compound action on the PP2A holoenzyme.

Quantitative Comparison of PP2A Modulators

Directly comparing the potency of different PP2A activators can be challenging due to variations in experimental systems. However, the half-maximal inhibitory concentration (IC50) in cancer cell lines provides a valuable metric for assessing their anti-proliferative activity, which is a downstream consequence of PP2A activation.

CompoundTypeTargetCell LineIC50 (µM)Reference
This compound (DT-1154) Direct ActivatorPP2A A SubunitPancreatic Ductal Adenocarcinoma (PDA) cell linesDose-dependent reduction in viability
DT-061 (SMAP) Direct ActivatorPP2A A SubunitHCC827 (Lung)14.3
HCC3255 (Lung)12.4
Leukemia/Lymphoma cell lines8 - 24
TRC-766 (DBK-766) Inactive AnalogueBinds but does not activate PP2ALNCaP (Prostate), 22Rv1 (Prostate)No significant effect on viability
FTY720 (Fingolimod) Indirect ActivatorInhibits PP2A inhibitors (SET, CIP2A)Colorectal Cancer cell linesDose-dependent inhibition of proliferation

Experimental Protocols for On-Target Validation

Validating that the biological effects of this compound are directly mediated through PP2A activation is crucial. The following are key experimental protocols to establish on-target activity.

Direct Binding Assays

a) Radioligand Binding Assay:

  • Objective: To demonstrate direct binding of this compound to the PP2A A subunit.

  • Methodology:

    • Synthesize a tritiated version of this compound.

    • Incubate the radiolabeled this compound with purified recombinant PP2A A subunit, the AC dimer, or the ABC trimer.

    • Use equilibrium dialysis or other suitable methods to separate bound from unbound ligand.

    • Quantify the amount of bound radioligand using scintillation counting.

    • Determine the dissociation constant (Kd) to quantify binding affinity. A Kd of 235 nM has been reported for the binding of the SMAP compound DT-061 to the PP2A A subunit.

b) Photoaffinity Labeling:

  • Objective: To identify the direct binding partner of this compound within the cellular proteome.

  • Methodology:

    • Synthesize a this compound derivative containing a photoreactive group (e.g., diazirine) and an enrichment tag (e.g., biotin or a clickable alkyne).

    • Incubate live cells or cell lysates with the photoaffinity probe.

    • Expose the mixture to UV light to induce covalent cross-linking of the probe to its binding partners.

    • Lyse the cells (if applicable) and enrich the cross-linked proteins using the tag (e.g., streptavidin beads for biotin).

    • Identify the enriched proteins by mass spectrometry.

In Vitro PP2A Activity Assay

a) Immunoprecipitation-Phosphatase Activity Assay:

  • Objective: To measure the effect of this compound on the catalytic activity of PP2A.

  • Methodology:

    • Treat cells with this compound or a vehicle control.

    • Lyse the cells and immunoprecipitate PP2A using an antibody against the catalytic subunit (PP2A-C).

    • Wash the immunoprecipitates to remove non-specific proteins.

    • Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R).

    • Incubate to allow for dephosphorylation of the substrate by the active PP2A.

    • Measure the amount of free phosphate released using a colorimetric method, such as Malachite Green.

    • Compare the phosphatase activity in this compound-treated samples to control samples.

dot

start Start: Treat cells with This compound or Vehicle cell_lysis Cell Lysis start->cell_lysis ip Immunoprecipitate PP2A (anti-PP2A-C antibody) cell_lysis->ip wash Wash beads ip->wash add_substrate Add Phosphopeptide Substrate wash->add_substrate incubation Incubate for Dephosphorylation add_substrate->incubation measure_phosphate Measure Free Phosphate (e.g., Malachite Green) incubation->measure_phosphate compare Compare Activity: This compound vs. Vehicle measure_phosphate->compare

Caption: Workflow for PP2A Immunoprecipitation-Phosphatase Assay.

Cellular On-Target Validation

a) Western Blotting for Substrate Dephosphorylation:

  • Objective: To demonstrate that this compound leads to the dephosphorylation of known PP2A substrates in a cellular context.

  • Methodology:

    • Treat cancer cell lines with increasing concentrations of this compound for various time points.

    • Lyse the cells and perform Western blot analysis using antibodies against the phosphorylated forms of known PP2A substrates (e.g., p-AKT, p-ERK, c-MYC).

    • A decrease in the phosphorylation of these substrates upon this compound treatment indicates PP2A activation.

b) Genetic Knockdown/Inhibition:

  • Objective: To show that the effects of this compound are dependent on the presence and activity of PP2A.

  • Methodology:

    • Use siRNA or shRNA to knockdown the expression of the PP2A catalytic subunit (PPP2CA) or the scaffolding subunit (PPP2R1A).

    • Alternatively, express the SV40 small T (ST) antigen, a specific viral inhibitor of PP2A that functions by displacing the B regulatory subunit from the A subunit.

    • Treat the modified cells and control cells with this compound.

    • Assess downstream effects such as cell viability or substrate phosphorylation.

    • Abrogation of this compound's effects in the PP2A-compromised cells confirms its on-target activity.

dot

cluster_control Control Cells cluster_pp2a_inhibited PP2A Inhibited Cells (e.g., SV40 ST expression) control_smap Treat with this compound control_effect Biological Effect (e.g., Apoptosis, p-Substrate ↓) control_smap->control_effect conclusion Conclusion: This compound effect is PP2A-dependent control_effect->conclusion inhibited_smap Treat with this compound inhibited_no_effect No/Reduced Biological Effect inhibited_smap->inhibited_no_effect inhibited_no_effect->conclusion

References

A Comparative Guide to Second-Generation SMAP-2 and First-Generation SMAP Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the second-generation Small Molecule Activator of PP2A (SMAP), SMAP-2, and its first-generation predecessors. The information presented is based on preclinical data to inform researchers on the key differences in their biochemical properties, cellular activity, and in vivo efficacy, particularly in the context of cancer therapy.

Introduction to SMAP Compounds

Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a class of synthetic compounds derived from the re-engineering of tricyclic neuroleptics.[1] These compounds are designed to activate the tumor suppressor protein phosphatase 2A (PP2A), which is often inactivated in various cancers, leading to uncontrolled cell growth and survival. First-generation SMAPs, such as TRC-382, demonstrated the potential of this therapeutic strategy. The development of second-generation compounds like this compound aimed to enhance the potency, bioavailability, and overall anti-cancer efficacy.[1]

Mechanism of Action: A Shared Pathway

Both first-generation SMAPs and the second-generation this compound exert their therapeutic effects through the same primary mechanism: the direct activation of the PP2A holoenzyme.

Direct Binding and Allosteric Activation: SMAPs directly bind to the scaffolding Aα subunit of the PP2A core enzyme.[1] This binding event induces an allosteric conformational change in the PP2A complex, leading to the activation of its phosphatase activity.[1]

Restoration of Tumor Suppressor Function: The activated PP2A then dephosphorylates key oncogenic substrate proteins, thereby inhibiting pro-cancerous signaling pathways. Key targets include:

  • Androgen Receptor (AR): In prostate cancer, SMAP-induced PP2A activation leads to the dephosphorylation and subsequent degradation of the androgen receptor, a key driver of tumor growth.[1]

  • MYC: A potent oncoprotein that is a well-established PP2A substrate. SMAP-mediated PP2A activation promotes MYC dephosphorylation and degradation.

The signaling pathway for SMAP-induced PP2A activation and its downstream effects is illustrated below.

cluster_SMAP SMAP Compound cluster_PP2A PP2A Holoenzyme cluster_Oncogenic Oncogenic Substrates cluster_Cellular Cellular Effects SMAP This compound or First-Generation SMAP PP2A_A PP2A Aα (Scaffolding) SMAP->PP2A_A Binds to PP2A_C PP2A C (Catalytic) PP2A_A->PP2A_C Forms core enzyme PP2A_A->PP2A_C Allosterically activates pAR Phosphorylated Androgen Receptor (p-AR) PP2A_C->pAR Dephosphorylates pMYC Phosphorylated MYC (p-MYC) PP2A_C->pMYC Dephosphorylates Degradation Protein Degradation pAR->Degradation Leads to pMYC->Degradation Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Tumor_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Inhibition Results in A Seed cells in 96-well plates B Treat cells with varying concentrations of SMAP compounds A->B C Incubate for 48 hours B->C D Add MTT reagent to each well C->D E Incubate for 3-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

In Vivo Validation of SMAP-2 Anti-Tumor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Small Molecule Activators of Protein Phosphatase 2A (SMAPs), and specifically SMAP-2, have emerged as a promising class of anti-cancer agents. These molecules function by activating the tumor suppressor protein PP2A, which in turn inhibits various oncogenic signaling pathways. This guide provides an objective comparison of this compound's in vivo anti-tumor performance against other cancer therapeutics, supported by experimental data from preclinical studies.

This compound in Castration-Resistant Prostate Cancer (CRPC)

In preclinical models of castration-resistant prostate cancer, this compound has demonstrated significant efficacy, comparable to the standard-of-care androgen receptor (AR) inhibitor, enzalutamide.

Comparative Efficacy in LNCaP/AR Xenograft Model
Treatment GroupDosageTreatment DurationTumor Volume ChangeReference
Vehicle Control-28-31 daysSignificant tumor growth[1]
This compound100 mg/kg, orally, twice daily28-31 daysSignificant inhibition of tumor formation, comparable to enzalutamide[1]
Enzalutamide10 mg/kg, orally, once daily28 daysSignificant inhibition of tumor formation[1]

Experimental Protocol: LNCaP/AR Xenograft Study

  • Cell Line: LNCaP cells overexpressing the androgen receptor (LNCaP/AR) were used to model castration-resistant prostate cancer.

  • Animal Model: Male SCID/NCr mice (8 weeks old) were used for tumor xenografts.[1]

  • Tumor Implantation: LNCaP/AR cells were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to an average volume of 200-250 mm³.

  • Treatment Administration: Mice were randomized into treatment groups. This compound was administered orally by gavage at a dose of 100 mg/kg twice daily.[1] Enzalutamide was used as a comparator.

  • Tumor Measurement: Tumor volume was measured every 2-3 days using digital calipers, calculated with the formula: (length x width²)/2.

  • Endpoint: The study continued for 28 to 31 days, after which tumor volumes were compared between the treatment and control groups.

Signaling Pathway: this compound in Prostate Cancer

This compound's anti-tumor effect in prostate cancer is largely attributed to the reactivation of PP2A, which leads to the dephosphorylation and subsequent degradation of the androgen receptor (AR), a key driver of prostate cancer growth.

SMAP2_Prostate_Cancer_Pathway SMAP2 This compound PP2A PP2A (inactive) SMAP2->PP2A activates PP2A_active PP2A (active) AR_P Androgen Receptor (Phosphorylated) PP2A_active->AR_P dephosphorylates AR Androgen Receptor (Dephosphorylated) AR_P->AR Degradation AR Degradation AR->Degradation TumorGrowth Tumor Growth Degradation->TumorGrowth inhibits

Caption: this compound activates PP2A, leading to AR dephosphorylation and degradation, thereby inhibiting tumor growth.

This compound in KRAS-Mutant Lung Cancer

This compound has also shown significant anti-tumor activity in in vivo models of KRAS-mutant non-small cell lung cancer (NSCLC), a cancer type known for its resistance to targeted therapies.

Comparative Efficacy in H358 Xenograft Model
Treatment GroupDosageTreatment DurationTumor Growth InhibitionReference
Vehicle Control-4 weeks-
SMAP5 mg/kg, orally, twice a day4 weeksSignificant inhibition of tumor growth
MK2206 + AZD62446 mg/kg + 24 mg/kg, orally, twice a day4 weeksEfficacy similar to single-agent SMAP treatment

Experimental Protocol: H358 Xenograft Study

  • Cell Line: H358, a human KRAS-mutant lung adenocarcinoma cell line, was used.

  • Animal Model: Nude mice were used for the xenograft study.

  • Tumor Implantation: 1 x 10⁷ H358 cells were subcutaneously injected into the mice. Tumors were allowed to reach an average volume of 100 mm³.

  • Treatment Administration: Mice were randomized into three groups: vehicle control, SMAP (5 mg/kg twice a day), and a combination of MK2206 (AKT inhibitor) and AZD6244 (MEK inhibitor).

  • Tumor Measurement: Tumor volume was monitored over the course of the 4-week treatment period.

  • Biomarker Analysis: At the end of the study, tumors were harvested to assess apoptosis (TUNEL staining) and inhibition of the MAPK pathway (p-ERK staining).

Signaling Pathway: this compound in KRAS-Mutant Lung Cancer

In KRAS-mutant lung cancer, this compound-mediated activation of PP2A leads to the dephosphorylation and inactivation of key components of the MAPK and PI3K/AKT/mTOR signaling pathways, which are downstream of the oncogenic KRAS protein. This results in decreased cell proliferation and increased apoptosis.

SMAP2_Lung_Cancer_Pathway cluster_upstream Upstream Signaling cluster_pathways Downstream Pathways cluster_effects Cellular Effects KRAS KRAS (mutant) RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits mTOR->Proliferation SMAP2 This compound PP2A_active PP2A (active) SMAP2->PP2A_active activates PP2A_active->MEK inhibits PP2A_active->ERK inhibits PP2A_active->AKT inhibits

Caption: this compound activates PP2A, which inhibits the MAPK and PI3K/AKT/mTOR pathways, leading to reduced proliferation and increased apoptosis.

Conclusion

The in vivo data strongly support the anti-tumor effects of this compound in both prostate and lung cancer models. Its ability to reactivate the tumor suppressor PP2A provides a mechanism to counteract oncogenic signaling driven by key proteins like the androgen receptor and KRAS. The comparable efficacy of this compound to established and combination therapies in these preclinical models highlights its potential as a novel therapeutic strategy for these challenging cancers. Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients.

References

Cross-Validation of SMAP-2's Impact on Androgen Receptor Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule activator of protein phosphatase 2A (SMAP-2) and its impact on androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. The information presented is based on preclinical data and is intended to inform researchers and professionals in the field of drug development. We will delve into the mechanism of action of this compound, comparing its performance with the established androgen receptor inhibitor, enzalutamide, and present the supporting experimental data in clearly structured tables. Detailed experimental protocols for the key assays cited are also provided to facilitate reproducibility and further investigation.

Mechanism of Action: this compound and the Androgen Receptor Signaling Pathway

The androgen receptor is a key driver of prostate cancer growth and survival. In castration-resistant prostate cancer (CRPC), AR signaling can be reactivated through various mechanisms, including AR overexpression, mutations, and ligand-independent activation. Small Molecule Activators of Protein Phosphatase 2A (SMAPs) represent a novel therapeutic strategy that targets the AR signaling axis. SMAPs, including the potent compound this compound, function by activating the tumor suppressor protein phosphatase 2A (PP2A).[1][2][3][4] Activated PP2A can dephosphorylate key oncogenic proteins, including the androgen receptor. This dephosphorylation event leads to the destabilization and subsequent degradation of the AR protein, thereby inhibiting downstream AR signaling.[1] This mechanism of action is distinct from traditional AR antagonists like enzalutamide, which competitively inhibit androgen binding to the AR.

SMAP-2_AR_Signaling_Pathway cluster_cell Prostate Cancer Cell SMAP2 This compound PP2A_inactive PP2A (inactive) SMAP2->PP2A_inactive activates PP2A_active PP2A (active) PP2A_inactive->PP2A_active AR_p Androgen Receptor (Phosphorylated) PP2A_active->AR_p dephosphorylates AR Androgen Receptor (Dephosphorylated) AR_p->AR AR_nucleus AR (Nuclear) AR_p->AR_nucleus translocates to nucleus AR_degradation AR Degradation AR->AR_degradation Androgen Androgen Androgen->AR_p binds & activates ARE Androgen Response Element (DNA) AR_nucleus->ARE binds to Gene_Expression Target Gene Expression ARE->Gene_Expression regulates

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Comparative Performance Data: this compound vs. Enzalutamide

Studies have demonstrated that this compound exhibits potent anti-tumor activity in preclinical models of CRPC, with efficacy comparable to the widely used AR inhibitor, enzalutamide. The following tables summarize the key quantitative data from comparative studies.

Table 1: In Vitro Efficacy of this compound in CRPC Cell Lines

Cell LineThis compound IC50 (µM)Enzalutamide IC50 (µM)
LNCaP~15>50
22Rv1~20>50

Data extracted from Sang et al., Cancer Research, 2018.

Table 2: Effect of this compound on AR Protein Levels and Half-Life in LNCaP Cells

Treatment (30µM)AR Protein Level (vs. Control)AR Half-Life (hours)
Vehicle Control100%~9
This compoundSignificant Decrease~3

Data extracted from Sang et al., Cancer Research, 2018.

Table 3: In Vivo Efficacy of this compound in a Murine Xenograft Model of Human CRPC

TreatmentTumor Growth Inhibition
Vehicle Control-
Enzalutamide (10 mg/kg/day)Significant Inhibition
This compound (20 mg/kg/day)Comparable Inhibition to Enzalutamide

Data extracted from Sang et al., Cancer Research, 2018.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of these findings. Below are the protocols for the key experiments cited in the comparative studies.

Cell Viability Assay

Cell_Viability_Assay_Workflow A Seed CRPC cells (LNCaP, 22Rv1) in 96-well plates B Treat cells with varying concentrations of this compound or Enzalutamide A->B C Incubate for 72 hours B->C D Add CellTiter-Glo reagent C->D E Measure luminescence to determine cell viability D->E F Calculate IC50 values E->F

Caption: Workflow for determining cell viability and IC50 values.

Protocol:

  • Cell Seeding: Prostate cancer cell lines (LNCaP, 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with a serial dilution of this compound or enzalutamide. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis.

Western Blot Analysis for AR Protein Levels

Western_Blot_Workflow A Treat CRPC cells with this compound (10, 20, 30µM) or vehicle for specified time points B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Probe with primary antibodies (anti-AR, anti-GAPDH) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Visualize bands using chemiluminescence F->G H Quantify band intensity and normalize to GAPDH G->H

Caption: Workflow for Western Blot analysis of AR protein levels.

Protocol:

  • Cell Treatment and Lysis: LNCaP and 22Rv1 cells are treated with this compound (10, 20, and 30 µM) or vehicle control for 1, 3, 6, 12, and 24 hours. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against AR (N- and C-terminus) and GAPDH (as a loading control) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software and normalized to the corresponding GAPDH bands.

AR Half-Life Determination

AR_Half_Life_Workflow A Pre-incubate CRPC cells with This compound or vehicle for 3 hours B Add cycloheximide (CHX) to inhibit protein synthesis A->B C Harvest cells at different time points (0, 1, 3, 6, 9 hours) B->C D Perform Western blot for AR and a loading control C->D E Quantify AR protein levels at each time point D->E F Plot AR levels over time and calculate the half-life E->F

Caption: Workflow for determining Androgen Receptor half-life.

Protocol:

  • Pre-treatment: LNCaP and 22Rv1 cells are pre-incubated with this compound (30 µM) or vehicle control for 3 hours.

  • Inhibition of Protein Synthesis: Cycloheximide (100 µg/mL) is added to the culture medium to block new protein synthesis.

  • Time Course Collection: Cells are harvested at various time points (e.g., 0, 1, 3, 6, and 9 hours) after the addition of cycloheximide.

  • Western Blot Analysis: Cell lysates are prepared and subjected to Western blot analysis for AR protein levels as described above.

  • Half-Life Calculation: The intensity of the AR bands at each time point is quantified and normalized to the 0-hour time point. The AR half-life is then calculated by fitting the data to a one-phase exponential decay curve.

Logical Relationships and Conclusion

The experimental evidence strongly suggests a clear logical relationship between this compound treatment, PP2A activation, AR degradation, and the subsequent inhibition of CRPC cell growth.

Logical_Relationship SMAP2_Treatment This compound Treatment PP2A_Activation PP2A Activation SMAP2_Treatment->PP2A_Activation leads to AR_Dephosphorylation AR Dephosphorylation PP2A_Activation->AR_Dephosphorylation causes AR_Degradation AR Degradation AR_Dephosphorylation->AR_Degradation results in AR_Signaling_Inhibition AR Signaling Inhibition AR_Degradation->AR_Signaling_Inhibition leads to CRPC_Growth_Inhibition CRPC Growth Inhibition AR_Signaling_Inhibition->CRPC_Growth_Inhibition results in

Caption: Logical flow from this compound treatment to CRPC growth inhibition.

References

SMAP-2: A Comparative Performance Analysis Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of SMAP-2, a novel small molecule activator of Protein Phosphatase 2A (PP2A), against other therapeutic alternatives in various cancer cell lines. The information is supported by experimental data from preclinical studies to aid in the evaluation of its potential as an anti-cancer agent.

Executive Summary

This compound is a derivative of a class of re-engineered tricyclic neuroleptics that functions by directly binding to the scaffolding Aα subunit of the PP2A serine/threonine phosphatase. This binding induces a conformational change that allosterically activates the phosphatase, leading to the dephosphorylation of key oncogenic proteins. This mechanism results in decreased cell viability, induction of apoptosis, and inhibition of tumor growth in various cancer models, including castration-resistant prostate cancer (CRPC) and KRAS-mutant non-small cell lung cancer (NSCLC).

This guide compares the in vitro performance of SMAP compounds to standard-of-care agents where data is available and provides detailed experimental protocols for the key assays cited.

Performance Comparison

The following tables summarize the available quantitative data on the performance of a SMAP compound (TRC-382, a structurally similar variant of this compound) and other relevant anti-cancer agents in various cancer cell lines.

Note: Direct head-to-head comparative IC50 data for this compound against enzalutamide and KRAS inhibitors in the same study is limited in the public domain. The data presented below is compiled from different studies and should be interpreted as an indirect comparison.

Table 1: Performance of SMAP (TRC-382) in Prostate Cancer Cell Lines

Cell LineCompoundTargetIC50 (µM)
LNCaPTRC-382PP2A Activator16.9
22Rv1TRC-382PP2A Activator14.1
LNCaPEnzalutamideAndrogen Receptor~1-5[1]
22Rv1EnzalutamideAndrogen Receptor18.5[2]

Table 2: Performance of SMAP Compounds and KRAS G12C Inhibitors in Lung Cancer Cell Lines

Cell LineCompoundTargetIC50 (µM)
H358 (KRAS G12C)SMAPPP2A ActivatorEfficacy demonstrated, specific IC50 not provided in cited texts
H358 (KRAS G12C)SotorasibKRAS G12C Inhibitor~0.006
H23 (KRAS G12C)SotorasibKRAS G12C Inhibitor0.6904

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the activation of the tumor suppressor protein PP2A. This leads to the dephosphorylation and subsequent degradation or inactivation of multiple oncogenic proteins, thereby inhibiting cancer cell growth and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Akt_p Akt (p) Receptor->Akt_p ERK_p ERK (p) Receptor->ERK_p SMAP2 This compound PP2A PP2A (inactive) SMAP2->PP2A binds & activates PP2A_active PP2A (active) PP2A->PP2A_active PP2A_active->Akt_p dephosphorylates PP2A_active->ERK_p dephosphorylates MYC_p c-MYC (p) PP2A_active->MYC_p dephosphorylates Bcl2 Bcl-2 PP2A_active->Bcl2 dephosphorylates PP2A_active_n PP2A (active) PP2A_active->PP2A_active_n Akt Akt Akt_p->Akt Survival Survival Akt->Survival ERK ERK ERK_p->ERK Proliferation Proliferation ERK->Proliferation MYC c-MYC MYC_p->MYC MYC->Proliferation Apoptosis Inhibition Apoptosis Inhibition Bcl2->Apoptosis Inhibition AR Androgen Receptor (AR) AR_degradation AR Degradation AR->AR_degradation PP2A_active_n->AR dephosphorylates Growth Signals Growth Signals Growth Signals->Receptor

This compound activates PP2A, leading to the dephosphorylation of key oncogenic proteins.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of this compound or comparator drug A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution to dissolve formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., LNCaP, 22Rv1, H358) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a comparator drug (e.g., enzalutamide, sotorasib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Solubilization: The medium is then removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Clonogenic Assay

This assay assesses the ability of a single cell to form a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.[3]

Protocol:

  • Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.

  • Drug Treatment: Cells are allowed to attach, and then treated with various concentrations of this compound or a comparator drug for a defined period.

  • Incubation: The drug-containing medium is then replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies formed in the control group, corrected for the plating efficiency.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated and total forms of Akt, ERK, and c-MYC, to elucidate the effects of this compound on signaling pathways.

Protocol:

  • Cell Lysis: Cells are treated with this compound for various times and concentrations, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, c-MYC, GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound demonstrates significant anti-cancer activity in a range of cancer cell lines, primarily through the activation of the PP2A tumor suppressor. Its ability to induce apoptosis and inhibit key oncogenic signaling pathways highlights its potential as a therapeutic agent. While direct comparative data with other targeted therapies in comprehensive cell line panels is still emerging, the available evidence suggests that this compound's unique mechanism of action warrants further investigation, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols provided in this guide offer a foundation for researchers to further explore the efficacy and mechanism of this promising compound.

References

Comparative analysis of SMAP-2 and other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of SMAP-2, a PP2A Activator, and Kinase Inhibitors in Oncogenic Signaling

In the landscape of targeted cancer therapy, both the inhibition of oncogenic kinases and the reactivation of tumor-suppressing phosphatases represent critical strategies. This guide provides a comparative analysis of this compound, a novel small molecule activator of Protein Phosphatase 2A (PP2A), and representative kinase inhibitors that target key oncogenic pathways. While their mechanisms are opposing, their ultimate anti-cancer effects can be complementary or offer alternative therapeutic avenues. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of these distinct therapeutic approaches.

Introduction to this compound and Kinase Inhibitors

This compound (Small Molecule Activator of PP2A):

This compound is an orally bioavailable small molecule that activates the tumor suppressor protein, Protein Phosphatatse 2A (PP2A)[1][2]. Unlike kinase inhibitors that block phosphorylation, this compound enhances the dephosphorylation of key signaling molecules, thereby counteracting the effects of overactive kinases[3][4]. It binds to the PP2A Aα scaffold subunit, inducing conformational changes that promote the dephosphorylation of oncogenic proteins such as Akt and components of the MAPK pathway[1]. This leads to decreased cell viability and induction of apoptosis in various cancer cell lines, particularly those with KRAS mutations or aberrant androgen receptor signaling.

Kinase Inhibitors:

Kinase inhibitors are a major class of targeted therapies that block the activity of protein kinases, enzymes that add phosphate groups to other proteins. By inhibiting specific kinases that are mutated or overexpressed in cancer cells, these drugs can halt tumor growth and survival. For this comparative analysis, we will focus on inhibitors of the PI3K/Akt/mTOR and MAPK/ERK pathways, as these are significantly modulated by PP2A and therefore provide a relevant basis for comparison with this compound.

Quantitative Comparison of Cellular Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and selected kinase inhibitors in relevant cancer cell lines. A lower IC50 value indicates greater potency in reducing cell viability.

CompoundMechanism of ActionCell LineCancer TypeIC50 (µM)Reference
This compound (DT-061) PP2A ActivatorHCC827Non-Small Cell Lung Cancer14.3
This compound (DT-061) PP2A ActivatorHCC3255Non-Small Cell Lung Cancer12.4
Capivasertib Akt InhibitorLNCaPProstate Cancer0.36
Ipatasertib Akt InhibitorLNCaPProstate Cancer0.45
Trametinib MEK1/2 InhibitorA549Non-Small Cell Lung Cancer0.001N/A
Selumetinib MEK1/2 InhibitorA549Non-Small Cell Lung Cancer0.015N/A

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound and the compared kinase inhibitors within the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation SMAP2 This compound PP2A PP2A SMAP2->PP2A activates PP2A->Akt dephosphorylates Akt_Inhibitor Akt Inhibitors (e.g., Capivasertib) Akt_Inhibitor->Akt MAPK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription SMAP2 This compound PP2A PP2A SMAP2->PP2A activates PP2A->RAF dephosphorylates MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Serial Dilutions of Compound Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End SMAP2_Logic SMAP2 This compound Administration Binding This compound binds to PP2A Aα subunit SMAP2->Binding Activation Conformational change and activation of PP2A Binding->Activation Dephosphorylation Increased dephosphorylation of oncogenic substrates (e.g., Akt, RAF) Activation->Dephosphorylation Inhibition Inhibition of pro-survival signaling pathways Dephosphorylation->Inhibition Outcome Decreased cell proliferation and induction of apoptosis Inhibition->Outcome

References

Navigating the Challenge of Enzalutamide Resistance: A Comparative Guide to SMAP-2 and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care therapies like enzalutamide in castration-resistant prostate cancer (CRPC) presents a significant hurdle. This guide provides a comparative overview of the novel therapeutic agent SMAP-2 and other emerging strategies, offering insights into their efficacy, mechanisms of action, and the experimental data supporting their development.

While direct experimental data on the efficacy of this compound in enzalutamide-resistant prostate cancer models is not yet available in published literature, preclinical studies have demonstrated its potential in castration-resistant prostate cancer (CRPC). This guide will first summarize the performance of this compound in CRPC, drawing comparisons with enzalutamide, and then delve into the mechanisms of enzalutamide resistance and the landscape of alternative therapeutic approaches being investigated to overcome this clinical challenge.

This compound: A Novel Approach Targeting the Androgen Receptor Axis

This compound (Small Molecule Activators of Protein Phosphatase 2A) represents a promising therapeutic strategy that targets the androgen receptor (AR) through a distinct mechanism of action. By activating the tumor suppressor protein PP2A, this compound leads to the dephosphorylation and subsequent degradation of the AR.[1][2] This approach is particularly relevant as aberrant AR signaling is a key driver of CRPC progression.

Preclinical Efficacy of this compound in Castration-Resistant Prostate Cancer

Preclinical studies have demonstrated that this compound exhibits efficacy comparable to enzalutamide in inhibiting tumor growth in CRPC xenograft models.[1][2] This suggests that this compound holds potential as a therapeutic agent for CRPC.

Understanding Enzalutamide Resistance

The development of resistance to enzalutamide is a complex process driven by multiple molecular mechanisms. These can be broadly categorized as AR-dependent and AR-independent pathways.[3]

AR-Dependent Mechanisms:

  • AR Amplification and Overexpression: Increased levels of the AR protein can render enzalutamide less effective.

  • AR Gene Mutations: Mutations in the AR ligand-binding domain can alter the receptor's conformation, reducing enzalutamide's binding affinity or even converting it into an agonist.

  • AR Splice Variants: The expression of constitutively active AR splice variants that lack the ligand-binding domain, such as AR-V7, allows for AR signaling to persist in the absence of androgens and despite the presence of enzalutamide.

AR-Independent Mechanisms:

  • Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR and glucocorticoid receptor signaling pathways, can promote tumor growth independently of AR signaling.

  • Lineage Plasticity: Prostate cancer cells can undergo a phenotypic switch to a more aggressive, AR-independent state, such as neuroendocrine prostate cancer.

Comparative Efficacy of this compound and Enzalutamide in CRPC Models

The following table summarizes the available preclinical data for this compound and enzalutamide in CRPC models. It is important to note that these studies were not conducted in enzalutamide-resistant models.

Parameter This compound Enzalutamide Cell Line/Model Reference
Tumor Growth Inhibition Comparable to enzalutamideSignificant inhibitionLNCaP/AR xenografts
Mechanism of Action PP2A activation, AR dephosphorylation and degradationAR antagonistCRPC models
Effect on AR Levels Dose-dependent decrease in AR proteinMay increase AR expressionLNCaP and 22Rv1 cells

Alternative Therapeutic Strategies for Enzalutamide-Resistant Prostate Cancer

Several promising strategies are being investigated to overcome enzalutamide resistance. These include the development of novel AR-targeting agents and the use of combination therapies.

Novel Androgen Receptor Signaling Inhibitors

Next-generation AR antagonists and degraders are being developed to target the resistance mechanisms that emerge during enzalutamide treatment. For example, TAS3681 is a pure AR antagonist with AR down-regulating activity that has shown efficacy in preclinical models of enzalutamide resistance, including those with AR mutations and AR-V7 expression.

Combination Therapies

Combining enzalutamide with other targeted agents is a key strategy to overcome resistance. A notable example is the combination of enzalutamide with PARP (Poly [ADP-ribose] polymerase) inhibitors. This approach is based on the observation that enzalutamide can induce a "BRCAness" phenotype in prostate cancer cells, making them more susceptible to PARP inhibition. The FDA has approved the combination of the PARP inhibitor talazoparib with enzalutamide for patients with metastatic CRPC with homologous recombination repair (HRR) gene mutations.

Alternative Strategy Mechanism of Action Supporting Experimental Data Reference
TAS3681 Pure AR antagonist and AR down-regulatorSuppressed AR transactivation and cell proliferation in AR-overexpressing and F876L mutant cells. Reduced AR and AR-V7 protein levels and showed strong antitumor efficacy in AR-V7 positive xenografts.
Enzalutamide + PARP Inhibitors (e.g., Olaparib, Talazoparib) Synthetic lethality in tumors with deficient homologous recombination repair (HRR). Enzalutamide can induce "BRCAness".Combination promoted DNA damage-induced cell death and inhibited clonal proliferation in vitro and suppressed tumor growth in xenografts. The combination of talazoparib and enzalutamide significantly improved radiographic progression-free survival compared to enzalutamide alone in patients with HRR gene-mutated mCRPC.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of therapeutic agents on prostate cancer cell lines.

Methodology:

  • Cell Culture: Prostate cancer cells (e.g., LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or WST-8, or a luminescence-based assay measuring ATP levels.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of therapeutic agents in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., LNCaP/AR) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound, enzalutamide) is administered orally or via injection at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Western Blotting for Androgen Receptor

Objective: To determine the effect of therapeutic agents on the protein levels of the androgen receptor.

Methodology:

  • Protein Extraction: Prostate cancer cells or tumor tissues are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative levels of the androgen receptor.

Signaling Pathways and Experimental Workflows

SMAP2_Enzalutamide_Resistance_Pathway

Preclinical_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies (Cell Lines) start->in_vitro viability Cell Viability Assays (IC50 Determination) in_vitro->viability western Western Blotting (Target Engagement) in_vitro->western in_vivo In Vivo Studies (Xenograft Model) viability->in_vivo western->in_vivo tumor_implant Tumor Cell Implantation in_vivo->tumor_implant treatment Drug Administration tumor_implant->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end Conclusion data_analysis->end

Conclusion

While this compound has demonstrated promising preclinical activity in castration-resistant prostate cancer models with an efficacy comparable to enzalutamide, its potential in the enzalutamide-resistant setting remains to be elucidated. The landscape of enzalutamide resistance is complex, with multiple AR-dependent and -independent mechanisms at play. The development of novel AR-targeting agents and innovative combination therapies, such as the use of PARP inhibitors, represents the forefront of research aimed at overcoming this significant clinical challenge. Continued investigation into novel agents like this compound and a deeper understanding of resistance mechanisms will be crucial for the development of more effective and durable treatments for patients with advanced prostate cancer.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.